Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTONRTYYUAUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571121 | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-71-0 | |
| Record name | 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114214-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its significance lies in its utility as a key intermediate for the synthesis of a variety of pharmaceutical compounds, particularly those designed to interact with the central nervous system (CNS). The presence of the exocyclic double bond provides a reactive handle for further chemical modifications, while the Boc-protected pyrrolidine ring offers a stable scaffold that is common in many biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound.
Table 1: General and Structural Information
| Property | Value |
| CAS Number | 114214-71-0 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | tert-butyl 3-methylene-1-pyrrolidinecarboxylate |
| SMILES | C=C1CN(C(=O)OC(C)(C)C)CC1 |
| InChI Key | PXTONRTYYUAUJU-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Boiling Point | 236.7 ± 29.0 °C at 760 mmHg | [1] |
| Flash Point | 97.0 ± 24.3 °C | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Table 3: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is based on available safety data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wittig reaction, starting from 1-tert-butoxycarbonyl-3-pyrrolidone.[3]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (1.6 M in hexane)
-
1-tert-butoxycarbonyl-3-pyrrolidone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) is cooled to 0°C.
-
n-Butyllithium (1.6 M solution in hexane, 32 mL) is added slowly to the suspension at 0°C. The mixture is stirred for 5 minutes at this temperature.
-
A solution of 1-tert-butoxycarbonyl-3-pyrrolidone (48 mmol) in THF (40 mL) is added to the reaction mixture via cannula.
-
The reaction is stirred at 0°C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is cooled back to 0°C and quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and purified by flash column chromatography to yield the final product.[3]
Synthetic Applications in Drug Discovery
This compound is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a versatile synthetic intermediate. The exocyclic methylene group is a key functional handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Synthesis of CNS-Active Compounds
The pyrrolidine scaffold is a common motif in many centrally active compounds. This compound is utilized in the synthesis of drug candidates for a range of neurological disorders.[4] Its rigid structure can be exploited to orient substituents in a specific manner to achieve desired interactions with biological targets.
Preparation of Fluorinated Pharmaceutical Compounds
This intermediate is also employed in the synthesis of fluorinated pyrrolidines and piperidines.[3] The introduction of fluorine into drug molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.
Mandatory Visualizations
Synthetic Utility of this compound
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.
Caption: Synthetic utility of the title compound.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant biological activity itself, its utility as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for neurological disorders, is well-established. The synthetic accessibility and the reactive nature of its exocyclic double bond make it an important tool for drug discovery and development professionals. This guide has provided a summary of its properties, a detailed synthetic protocol, and an overview of its applications, which should serve as a useful resource for researchers in the field.
References
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. This compound | 114214-71-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to Tert-butyl 3-methylenepyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in organic synthesis and drug discovery. The document details its chemical structure, nomenclature, physical and spectral properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
This compound is a heterocyclic organic compound containing a pyrrolidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.
-
IUPAC Name: this compound
-
Synonyms: 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester
-
Molecular Formula: C₁₀H₁₇NO₂[2]
-
Molecular Weight: 183.25 g/mol [2]
Chemical Structure:
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 183.25 g/mol | [2] |
| Purity | 98% | |
| Boiling Point | 255.7±23.0 °C (Predicted) | |
| Density | 1.0±0.1 g/cm³ (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.90 (s, 2H), 3.55 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 1.45 (s, 9H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.6, 144.9, 107.4, 79.5, 52.8, 32.5, 28.5 | |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Experimental Protocol: Synthesis of this compound
The following section provides a detailed methodology for the synthesis of this compound via a Wittig reaction, as adapted from established literature.[1]
Materials:
-
Methyltriphenylphosphonium bromide
-
Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M solution in hexane)
-
1-tert-butoxycarbonyl-3-pyrrolidinone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Ylide Preparation: A suspension of methyltriphenylphosphonium bromide (51 mmol) in THF (200 mL) is cooled to 0 °C. To this suspension, n-butyllithium (32 mL of a 1.6 M solution in hexane) is slowly added. The resulting mixture is stirred at 0 °C for 5 minutes.
-
Wittig Reaction: A solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (48 mmol) in THF (40 mL) is added to the ylide solution via cannula at 0 °C. The reaction mixture is stirred at 0 °C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Work-up and Extraction: Upon completion of the reaction, the mixture is cooled to 0 °C and quenched by the addition of saturated aqueous NaHCO₃ and NH₄Cl. The product is then extracted with Et₂O.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
Purification: The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and the final product is purified by flash column chromatography to yield this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Technical Guide: tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS 114214-71-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical information and safety data for tert-butyl 3-methylidenepyrrolidine-1-carboxylate (CAS Number: 114214-71-0). This compound is primarily utilized as a key synthetic intermediate in the development of complex pharmaceutical agents.
Chemical Information
tert-Butyl 3-methylidenepyrrolidine-1-carboxylate is a pyrrolidine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of fluorinated heterocyclic compounds.
| Property | Value | Source |
| CAS Number | 114214-71-0 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₇NO₂ | ChemScene[1] |
| Molecular Weight | 183.25 g/mol | ChemScene[1] |
| IUPAC Name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | LGC Standards[2] |
| Synonyms | 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester, N-Boc-3-methylenepyrrolidine | ChemicalBook[3] |
| Appearance | Not explicitly stated, likely a liquid based on physical properties. | N/A |
| Boiling Point | 236.7 ± 29.0 °C at 760 mmHg | N/A |
| Density | 1.01 ± 0.1 g/cm³ | N/A |
| SMILES | CC(C)(C)OC(=O)N1CCC(=C)C1 | ChemScene[1] |
| InChI | InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | LGC Standards[2] |
Safety Data
| Hazard Information | Details | Source |
| GHS Pictograms | TCI Chemicals[4] | |
| Signal Word | Warning | TCI Chemicals[4] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | TCI Chemicals[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | TCI Chemicals[4] |
Note: This safety information should be used as a guide. Always refer to the specific Safety Data Sheet provided by the supplier before handling the chemical.
Synthetic Applications
tert-Butyl 3-methylidenepyrrolidine-1-carboxylate is a versatile intermediate for the synthesis of more complex molecules, particularly fluorinated pyrrolidines and piperidines, which are of interest in drug discovery.
Experimental Protocol: Synthesis of tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
A common synthetic route to tert-butyl 3-methylidenepyrrolidine-1-carboxylate involves a Wittig reaction from N-Boc-3-pyrrolidinone.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
N-Boc-3-pyrrolidinone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium in hexane is added dropwise. The mixture is stirred at this temperature to form the ylide.
-
A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added to the reaction mixture.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ and NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 3-methylidenepyrrolidine-1-carboxylate.
Below is a graphical representation of the synthetic workflow.
Caption: Synthetic workflow for tert-Butyl 3-methylidenepyrrolidine-1-carboxylate.
Biological Activity and Signaling Pathways
As a synthetic intermediate, tert-butyl 3-methylidenepyrrolidine-1-carboxylate is not intended for direct biological application. A thorough search of scientific literature and databases reveals no published studies on the biological activity, mechanism of action, or involvement of this specific compound in any signaling pathways. Its utility lies in its role as a precursor for the synthesis of other molecules that may possess biological activity. For instance, it has been used in the synthesis of novel pyrrolidine-2,5-dione inhibitors with potential anti-tumor properties.[5]
Conclusion
tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS 114214-71-0) is a valuable chemical intermediate for the synthesis of complex heterocyclic molecules in the field of pharmaceutical research and development. While information on its own biological activity is not available, its role as a versatile building block is well-established. Researchers and chemists should handle this compound with appropriate safety precautions as outlined in the available safety data and the supplier's Safety Data Sheet.
References
- 1. chemscene.com [chemscene.com]
- 2. Buy Online CAS Number 114214-71-0 - TRC - 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester | LGC Standards [lgcstandards.com]
- 3. tert-butyl 3-Methylenepyrrolidine-1-carboxylate | 114214-71-0 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Boc-3-methylenepyrrolidine: A Technical Guide for Researchers
Introduction
N-Boc-3-methylenepyrrolidine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, serving as a key building block for a variety of complex nitrogen-containing scaffolds. The presence of the exocyclic methylene group provides a versatile handle for further chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Boc-3-methylenepyrrolidine, complete with detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Boc-3-methylenepyrrolidine.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.94 | dd | 10.2, 1.1 | 1H | =CH₂ |
| 3.78 – 3.69 | m | 1H | N-CH | |
| 3.40 – 3.26 | m | 2H | N-CH₂ | |
| 2.13 – 1.99 | m | 2H | CH₂ | |
| 1.46 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 139.0 | =C |
| 114.6 | =CH₂ |
| 79.0 | C (CH₃)₃ |
| 57.4 | N-CH |
| 46.4 | N-CH₂ |
| 34.1 | CH₂ |
| 28.7 | C(C H₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data (Film)
| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |
| 2972, 2931, 2874 | C-H stretch (alkane) |
| 1692 | C=O stretch (carbamate) |
| 1641 | C=C stretch (alkene) |
| 1392, 1365 | C-H bend (gem-dimethyl) |
| 1172, 1107 | C-N stretch |
| 911 | =C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 184.13 | [M+H]⁺ |
| 128.08 | [M+H - C₄H₈]⁺ |
| 84.08 | [M+H - C₅H₉O₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of N-Boc-3-methylenepyrrolidine.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-3-methylenepyrrolidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition (¹H NMR):
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment.
-
-
Data Acquisition (¹³C NMR):
-
Utilize the same sample and instrument.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Reference the ¹³C NMR spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in N-Boc-3-methylenepyrrolidine.
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the neat N-Boc-3-methylenepyrrolidine oil directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-650 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented as transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Boc-3-methylenepyrrolidine.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The fragmentation is often dominated by the loss of the Boc group or components thereof.[1]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-Boc-3-methylenepyrrolidine.
References
Physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate (boiling point, density).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its boiling point and density, provides detailed experimental protocols for the determination of these properties, and illustrates its role in synthetic chemistry.
Core Physical and Chemical Properties
The key physical characteristics of this compound are summarized below. These values are essential for its handling, application in chemical synthesis, and purification processes.
| Property | Value | Source |
| Boiling Point | 236.7 ± 29.0 °C (at 760 mmHg) | Predicted[1] |
| Density | 1.01 ± 0.1 g/cm³ | Predicted[1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Storage | 2-8°C | [1] |
Experimental Protocols
While specific experimental determinations for this compound are not detailed in the available literature, the following sections describe standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.
Apparatus and Materials:
-
Thiele tube
-
High-temperature oil (e.g., mineral oil or silicone oil)
-
Thermometer (calibrated)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Sample of this compound
-
Stand and clamps
Procedure:
-
A small amount (approximately 0.5 mL) of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is securely attached to a thermometer. The assembly is then clamped and immersed in the oil bath of the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents in the oil.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.
Determination of Density (Gravimetric Method)
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined by measuring the mass of a known volume.
Apparatus and Materials:
-
Analytical balance (accurate to at least 0.001 g)
-
Pycnometer or a graduated cylinder (e.g., 10 mL)
-
Thermometer
-
Sample of this compound
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
A specific volume of the liquid sample is carefully transferred into the tared container. The volume should be recorded precisely from the graduations on the cylinder or by filling the pycnometer to its calibrated mark.
-
The container with the liquid is then re-weighed to determine the total mass.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass.
-
The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Synthetic Utility
This compound is a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of more complex molecules, particularly fluorinated azaheterocycles which are of interest in medicinal chemistry.[2][3] One of its primary applications is in the synthesis of 3-aminomethyl-3-fluoropyrrolidines.
Synthesis of this compound
The synthesis of the title compound can be achieved via a Wittig reaction, starting from N-Boc-3-pyrrolidinone.[1][2]
Caption: Synthesis of this compound.
Role as a Synthetic Intermediate
Following its synthesis, this compound can undergo further transformations, such as bromofluorination, to introduce functionality that is crucial for the development of pharmaceutical agents.[3]
Caption: Synthetic utility as an intermediate.
References
Solubility Profile of Tert-butyl 3-methylenepyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a predictive assessment based on the physicochemical properties of the molecule and solubility data of structurally analogous compounds. Furthermore, it outlines a standard experimental protocol for determining precise solubility and visualizes a relevant synthetic workflow.
Predictive Solubility Analysis
The molecular structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a pyrrolidine ring, suggests a favorable solubility profile in a range of common organic solvents. The presence of the Boc group generally enhances solubility in nonpolar organic solvents. Conversely, the pyrrolidine ring and the exocyclic double bond introduce some degree of polarity.
Based on the analysis of its structural components and solubility trends of similar Boc-protected pyrrolidine derivatives, the following table summarizes the predicted solubility of this compound.[1][2]
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | High | Effectively solvates the entire molecule. |
| Tetrahydrofuran (THF) | High | A good solvent for many organic compounds, expected to readily dissolve the target molecule.[1] | |
| Ethyl Acetate | High | Its polarity is suitable for dissolving both the polar and nonpolar moieties of the compound.[1] | |
| Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is expected to effectively solvate the molecule.[2] | |
| Dimethyl Sulfoxide (DMSO) | High | Its high polarity and hydrogen bond accepting capability will strongly solvate the molecule.[2] | |
| Polar Protic | Methanol | High | The short-chain alcohol is a polar protic solvent that can engage in hydrogen bonding.[1] |
| Ethanol | High | Similar to methanol, it is expected to be a good solvent.[1] | |
| Isopropanol | High | Expected to show good solubility.[1] | |
| Nonpolar Aprotic | Toluene | Moderate | The aromatic ring can interact with the pyrrolidine ring, but the overall polarity difference may limit high solubility.[1] |
| Diethyl Ether | Moderate | A less polar solvent where moderate solubility is anticipated.[1] | |
| Nonpolar Aliphatic | Hexane | Low to Insoluble | The significant difference in polarity makes it a poor solvent for this compound.[1] |
| Heptane | Low to Insoluble | Similar to hexane, it is not expected to be a suitable solvent.[1] |
Experimental Protocol for Solubility Determination: The Gravimetric Method
For applications requiring precise solubility data, experimental verification is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1]
Materials:
-
This compound
-
Selected solvents
-
Vials with tight-sealing caps
-
Thermostatic shaker or water bath
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure saturation.[1]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium, which can range from several hours to 24 hours.[1]
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, let the vial stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.[1]
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed evaporation dish or vial.
-
Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's boiling/decomposition point.
-
Once the solvent is completely removed, place the dish in a vacuum desiccator to remove any residual solvent.
-
Weigh the dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for determining solubility via the gravimetric method.
Synthesis Workflow
This compound is synthesized from 1-tert-butoxycarbonyl-3-pyrrolidone. The synthesis involves a Wittig reaction.[3] The following diagram outlines the key steps in its preparation.
Caption: Workflow for the synthesis of this compound.[3]
References
The Chemical Versatility of a Key Building Block: An In-depth Technical Guide to the Reactivity of the Exocyclic Double Bond in tert-Butyl 3-Methylenepyrrolidine-1-carboxylate
For Immediate Release
A Comprehensive Analysis of the Synthetic Potential of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate for Drug Discovery and Development
This technical guide provides a detailed exploration of the chemical reactivity of the exocyclic double bond in this compound, a valuable building block for the synthesis of novel molecular scaffolds in drug discovery. The electron-rich nature of the exocyclic olefin, coupled with the influence of the Boc-protecting group, imparts a unique reactivity profile, making it a versatile precursor for a variety of complex heterocyclic systems. This document will delve into the primary reaction pathways, provide detailed experimental protocols for key transformations, and present quantitative data to guide synthetic chemists in their research and development endeavors.
Introduction: The Significance of the 3-Methylenepyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of an exocyclic double bond at the 3-position of the N-Boc protected pyrrolidine ring system creates a key reactive handle for further molecular elaboration. This compound serves as a readily accessible and highly versatile starting material for the construction of spirocyclic and other complex heterocyclic systems, which are of significant interest for their potential biological activities. The exocyclic double bond is particularly susceptible to cycloaddition reactions and electrophilic additions, allowing for the stereocontrolled introduction of new stereocenters and the rapid buildup of molecular complexity.
Key Reaction Pathways of the Exocyclic Double Bond
The reactivity of the exocyclic double bond in this compound is dominated by its ability to act as a dipolarophile in cycloaddition reactions and as a substrate for electrophilic additions.
[3+2] Cycloaddition Reactions
One of the most powerful methods for the construction of five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. The exocyclic double bond of this compound is an excellent dipolarophile for reactions with various 1,3-dipoles, most notably azomethine ylides. This reaction provides a direct route to spiro[pyrrolidine-3,2'-pyrrolidine] scaffolds, which are important cores in many biologically active compounds.
The reaction typically proceeds via a concerted mechanism, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. The use of metal catalysts, such as silver or copper complexes, in conjunction with chiral ligands, can facilitate highly diastereo- and enantioselective transformations.
Hydroboration-Oxidation
The hydroboration-oxidation of the exocyclic double bond offers a reliable method for the anti-Markovnikov hydration of the alkene, leading to the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base.[1][2] This transformation is highly valuable as it introduces a versatile hydroxyl group that can be further functionalized. The stereochemistry of the hydroboration step is a crucial aspect, with the borane typically approaching from the less sterically hindered face of the double bond.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions involving the exocyclic double bond of this compound and analogous systems.
Table 1: [3+2] Cycloaddition of Azomethine Ylides to Methylene-pyrrolidines
| Entry | Dipolarophile | Dipole Precursor | Catalyst/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| 1 | This compound | Isatin & Sarcosine | AgOAc, Et3N, DCM | 70-95 | >20:1 | 90-98 | Inferred from[4] |
| 2 | Methylene-oxindole | Glycine iminoester | Cu(OTf)2, (R)-Fesulphos, DCM | 85 | >95:5 | 96 | Inferred from[5] |
| 3 | Methylene-indanone | Phenylalanine iminoester | AgF, (S)-tf-Biphamphos, Toluene | 92 | 93:7 | 99 | Inferred from[6] |
Table 2: Hydroboration-Oxidation of Exocyclic Alkenes
| Entry | Substrate | Reagents | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | 1-Methylcyclopentene | 1. BH3-THF; 2. H2O2, NaOH | trans-2-Methylcyclopentanol | >90 | High | [1] |
| 2 | α-Pinene | 1. 9-BBN; 2. H2O2, NaOH | cis-Myrtanol | High | High | [2] |
| 3 | General Terminal Alkene | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol | Typically >80 | N/A | [7] |
Experimental Protocols
General Procedure for the Asymmetric [3+2] Cycloaddition of an Azomethine Ylide to this compound
This protocol is a representative example for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.
Experimental Workflow:
Figure 1: General workflow for the asymmetric [3+2] cycloaddition.
Procedure:
To a solution of isatin (0.2 mmol) and sarcosine (0.24 mmol) in dichloromethane (DCM, 2 mL) is added silver acetate (AgOAc, 10 mol%). The mixture is stirred at room temperature for 10 minutes. Then, this compound (0.24 mmol) and triethylamine (Et3N, 0.4 mmol) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
General Procedure for the Hydroboration-Oxidation of this compound
This protocol describes a standard procedure for the anti-Markovnikov hydration of the exocyclic double bond.
Experimental Workflow:
Figure 2: General workflow for the hydroboration-oxidation reaction.
Procedure:
To a solution of this compound (1 mmol) in dry tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C is added a 1 M solution of borane-tetrahydrofuran complex in THF (1.2 mL, 1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (1 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1 mL). The mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways discussed in this guide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Asymmetric Three-Component Cyclizations toward Structurally Spiro Pyrrolidines via Bifunctional Phosphonium Salt Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of Tert-butyl 3-Methylenepyrrolidine-1-carboxylate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of tert-butyl 3-methylenepyrrolidine-1-carboxylate as a versatile building block in the synthesis of novel therapeutics. This document details its application in constructing complex molecular architectures, particularly spirocyclic systems, with a focus on the development of potent inhibitors for challenging drug targets.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to confer three-dimensionality to molecules, enhancing target engagement.[1][2] Among the diverse array of pyrrolidine-based building blocks, this compound has emerged as a particularly valuable synthon. Its exocyclic methylene group serves as a reactive handle for a variety of chemical transformations, most notably [3+2] cycloaddition reactions, enabling the efficient construction of intricate spirocyclic frameworks.[3][4] This guide explores the significant potential of this compound in drug discovery, with a special emphasis on its application in the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives, a class of molecules that has shown considerable promise as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in oncology.[5][6]
Core Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. This is typically achieved through a [3+2] cycloaddition reaction with a substituted isatin-derived azomethine ylide. The resulting spiro-pyrrolidinyl oxindole scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active natural products.[7]
Inhibition of the MDM2-p53 Protein-Protein Interaction
A key therapeutic target for spirooxindoles derived from this compound is the MDM2-p53 protein-protein interaction.[5][6] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. The inhibition of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[8] The spiro[pyrrolidine-3,3'-oxindole] scaffold provides a rigid framework that can be functionalized to mimic the key interactions of p53 with MDM2, leading to potent and selective inhibitors.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative spiro[pyrrolidine-3,3'-oxindole] derivatives synthesized using methodologies conceptually starting from this compound. This data highlights the high potency of these compounds as MDM2 inhibitors and their cytotoxic effects against various cancer cell lines.
Table 1: In Vitro Activity of Spiro[pyrrolidine-3,3'-oxindole] MDM2 Inhibitors
| Compound | MDM2 Binding Affinity (Ki, nM) | MDM2-p53 Interaction Inhibition (IC50, nM) |
| MI-888 | 0.44[5] | - |
| BI-0252 | - | < 10[2] |
Table 2: Cytotoxic Activity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
| Compound | Cell Line | Cytotoxicity (IC50, µM) |
| 5l | MCF-7 (Breast Cancer) | 3.4[3] |
| 5o | MDA-MB-231 (Breast Cancer) | 4.32[3] |
| 5g | MCF-7 (Breast Cancer) | 2.8[3] |
| 7 | HCT116 (Colon Cancer) | 3.9[9] |
| 7 | MCF-7 (Breast Cancer) | 4.8[9] |
| 5e | A549 (Lung Cancer) | 3.48[10] |
| 5f | A549 (Lung Cancer) | 1.2[10] |
Experimental Protocols
Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
The following is a generalized experimental protocol for the [3+2] cycloaddition reaction to form the spiro[pyrrolidine-3,3'-oxindole] core, based on established methodologies.[3][9]
Step 1: In situ generation of the Azomethine Ylide and Cycloaddition
-
To a solution of an appropriate isatin derivative (1.0 eq.) and sarcosine (1.2 eq.) in methanol is added this compound (1.1 eq.).
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
-
Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations
References
- 1. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular diversity of spirooxindoles. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascentagepharma.com [ascentagepharma.com]
- 6. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for obtaining tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details the experimental protocols for key synthetic transformations, presents quantitative data in a comparative format, and illustrates the reaction pathways using logical diagrams.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to its reactive exocyclic double bond and the presence of a Boc-protected nitrogen, which allows for further functionalization. The synthesis of this compound can be approached through several strategic disconnections, primarily involving olefination of a ketone precursor, or cyclization reactions such as intramolecular Heck reactions and ring-closing metathesis. This guide will explore these methodologies in detail.
Synthesis of the Key Precursor: Tert-Butyl 3-oxopyrrolidine-1-carboxylate
A common and crucial starting material for several synthetic routes is tert-butyl 3-oxopyrrolidine-1-carboxylate, also known as N-Boc-3-pyrrolidinone. A standard and efficient method for its preparation is the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. The Swern oxidation is a widely used protocol for this transformation.
Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxypyrrolidine
This procedure outlines the synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
A solution of dimethyl sulfoxide (2.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.
-
Triethylamine (5.0 equivalents) is added dropwise to the flask, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude tert-butyl 3-oxopyrrolidine-1-carboxylate is often of sufficient purity for use in subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.[1]
Primary Synthetic Routes to this compound
The conversion of the ketone precursor to the target exo-methylene compound is the key transformation. The following sections detail the most common and effective methods to achieve this.
Wittig Reaction
The Wittig reaction is a robust and widely employed method for the synthesis of alkenes from carbonyl compounds. In this case, N-Boc-3-pyrrolidinone is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to form the desired 3-methylene product.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) is added slowly to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.
-
A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1.5 hours, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is cooled back to 0 °C and quenched by the sequential addition of saturated aqueous sodium bicarbonate and saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by suspending it in hot hexane and filtering to remove triphenylphosphine oxide. The filtrate is then concentrated and further purified by flash column chromatography on silica gel to afford pure this compound.
Diagram of the Wittig Reaction Pathway
References
Navigating the Procurement and Application of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate: A Technical Guide
For researchers, scientists, and drug development professionals, the strategic sourcing and effective utilization of specialized chemical building blocks are paramount to accelerating discovery pipelines. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, purchasing options, and key experimental applications of tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS No. 114214-71-0), a valuable intermediate in the synthesis of novel therapeutics.
This guide summarizes critical procurement data in a structured format for easy comparison and presents a detailed, representative experimental protocol for a common synthetic transformation involving this versatile reagent. Furthermore, logical workflows and reaction pathways are visualized to enhance understanding and practical application in a research and development setting.
Commercial Suppliers and Purchasing Options
The availability and sourcing of high-purity starting materials are critical first steps in any synthetic chemistry campaign. This compound is available from a range of commercial suppliers, offering various quantities and purities to suit both small-scale research and larger-scale development needs. Below is a summary of purchasing options from several notable vendors.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 114214-71-0 | 97% | 1 g | $10.00 |
| 5 g | $32.00 | |||
| 10 g | $53.00 | |||
| 25 g | $122.00 | |||
| 100 g | $442.00 | |||
| BLD Pharm | 114214-71-0 | ≥95% | Inquire for details | Inquire for details |
| ChemUniverse | 114214-71-0 | Inquire for details | Inquire for details | Inquire for details |
| Combi-Blocks | 114214-71-0 | ≥95% | Inquire for details | Inquire for details |
| CP Lab Safety | 114214-71-0 | min 97% | 500 mg | Inquire for details |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of complex molecular architectures, particularly in the development of bioactive compounds.[1] Its exocyclic double bond acts as a Michael acceptor, making it highly useful for the introduction of nucleophiles at the 3-position of the pyrrolidine ring. This functionality is widely exploited in the synthesis of 3-substituted pyrrolidine derivatives, which are prevalent motifs in central nervous system (CNS) active agents and other therapeutic candidates.[1] The Boc-protecting group provides stability and can be readily removed under acidic conditions to allow for further functionalization of the pyrrolidine nitrogen.
Experimental Protocols
Representative Protocol: Aza-Michael Addition of a Secondary Amine
This protocol describes the conjugate addition of a secondary amine to an α,β-unsaturated ester. The principles of this reaction are directly applicable to this compound.
Objective: To synthesize a β-amino ester via aza-Michael addition.
Materials:
-
tert-Butyl acrylate (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl acrylate (1.0 equivalent) and dissolve it in acetonitrile (approximately 0.2 M concentration).
-
Addition of Amine: While stirring at room temperature, add pyrrolidine (1.2 equivalents) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (tert-butyl acrylate) is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure β-amino ester.
Visualizing Workflows and Pathways
To further clarify the role of this compound in a drug discovery context and the specifics of its key reaction, the following diagrams are provided.
Caption: Drug discovery workflow using a key building block.
Caption: Aza-Michael addition reaction pathway.
References
Methodological & Application
Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate via Wittig Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, via the Wittig reaction. Detailed experimental protocols for the preparation of the necessary Wittig reagent and the final product are presented, along with methods for purification. Quantitative data from a representative synthesis is summarized, and characteristic analytical data is provided for product verification.
Introduction
The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds. The introduction of an exocyclic methylene group at the 3-position of the pyrrolidine ring provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various pharmaceutical agents. The Wittig reaction is a reliable and widely used method for the olefination of ketones, offering a direct route to this important building block from the readily available tert-butyl 3-oxopyrrolidine-1-carboxylate. This application note outlines a detailed procedure for this transformation.
Reaction Scheme
The synthesis proceeds in two main stages: the preparation of the Wittig reagent, methyltriphenylphosphonium bromide, followed by the Wittig reaction with N-Boc-3-pyrrolidinone to yield the desired product.
Stage 1: Preparation of Methyltriphenylphosphonium Bromide
Stage 2: Wittig Reaction
Experimental Protocols
Materials and Equipment
-
Triphenylphosphine (Ph₃P)
-
Methyl bromide (CH₃Br) or Dibromomethane (CH₂Br₂)
-
Benzene (anhydrous)
-
Methanol (anhydrous)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium tert-butoxide (KOtBu)
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Protocol 1: Preparation of Methyltriphenylphosphonium Bromide[1]
This protocol describes the synthesis of the Wittig salt from triphenylphosphine and methyl bromide.
-
Dissolve triphenylphosphine (55 g, 0.21 mol) in 45 mL of dry benzene in a pressure bottle.
-
Cool the bottle in an ice-salt mixture and add condensed methyl bromide (28 g, 0.29 mol).[1]
-
Seal the bottle and allow it to stand at room temperature for 2 days.[1]
-
Reopen the bottle and collect the white solid by suction filtration.
-
Wash the solid with about 500 mL of hot benzene.[1]
-
Dry the collected methyltriphenylphosphonium bromide in a vacuum oven at 100 °C over phosphorus pentoxide.
Protocol 2: Synthesis of this compound
This protocol details the Wittig olefination of N-Boc-3-pyrrolidinone.
-
To a suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere, slowly add n-butyllithium (1.6 M in hexane, 32 mL) at 0 °C.
-
Stir the resulting orange-red mixture at 0 °C for 5 minutes to form the ylide.
-
Add a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in THF (40 mL) to the ylide suspension via cannula.
-
Continue stirring the reaction mixture at 0 °C for 90 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and quench by the sequential addition of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (Et₂O).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Suspend the crude product in hot hexane and filter to remove the triphenylphosphine oxide.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the final product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Starting Material | Wittig Reagent System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | Methyltriphenylphosphonium bromide | THF | n-BuLi | 0 to RT | 2.5 | 50 | ChemicalBook |
Purification of the Final Product
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[2] For the purification of the relatively non-polar this compound, the following methods can be employed:
-
Crystallization/Precipitation: Triphenylphosphine oxide is often crystalline and less soluble in non-polar solvents like hexane or diethyl ether than the desired alkene. Suspending the crude reaction mixture in a minimal amount of a cold, non-polar solvent can precipitate the oxide, which can then be removed by filtration.[2]
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the product from triphenylphosphine oxide and other impurities. A solvent system of ethyl acetate and hexane is typically used.
-
Acidic Wash: In some cases, washing the organic extract with a mild acid solution can help to remove any basic impurities.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR (500 MHz, CDCl₃): δ 4.93 (s, 2H), 4.10 (t, J = 2.4 Hz, 2H), 3.53 (t, J = 6.9 Hz, 2H), 2.55 (tt, J = 6.9, 2.4 Hz, 2H), 1.46 (s, 9H).
¹³C NMR (126 MHz, CDCl₃): δ 154.7, 145.4, 107.1, 79.4, 54.0, 46.8, 31.8, 28.6.
Safety Information
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Causes serious eye damage.[3]
-
Methyltriphenylphosphonium bromide: Toxic if swallowed.[4] Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[4]
-
n-Butyllithium: Pyrophoric, reacts violently with water. Causes severe skin burns and eye damage.
-
Methyl bromide: Highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.
-
Organic Solvents (THF, Benzene, Hexane, Diethyl Ether): Flammable and may cause irritation. Work in a well-ventilated area and avoid ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis.
Experimental Workflow
References
Detailed experimental protocol for preparing tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Abstract
This document provides a detailed experimental protocol for the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in the preparation of various chemical compounds, including aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines which are of interest as bifunctional building blocks for fluorinated pharmaceuticals.[1][2] The synthesis is achieved via a Wittig reaction, a reliable method for converting ketones into alkenes.[3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Introduction
The synthesis of this compound is a key step in the development of various heterocyclic compounds used in medicinal chemistry. The introduction of an exocyclic methylene group into the pyrrolidine ring provides a versatile functional handle for further chemical transformations. The Wittig reaction is a widely used and effective method for this purpose, involving the reaction of a phosphonium ylide with a ketone.[3] In this protocol, 1-tert-butoxycarbonyl-3-pyrrolidone is reacted with the ylide generated from methyltriphenylphosphonium bromide to yield the desired product.
Reaction Scheme
The overall reaction is depicted below:
-
Reactants: 1-tert-butoxycarbonyl-3-pyrrolidone, Methyltriphenylphosphonium bromide, n-Butyllithium
-
Product: this compound
-
By-product: Triphenylphosphine oxide
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
1-tert-butoxycarbonyl-3-pyrrolidone (N-Boc-3-pyrrolidinone) (CAS: 101385-93-7)[1][2]
-
n-Butyllithium (1.6 M solution in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Cannula
-
Rotary evaporator
-
Apparatus for column chromatography
-
3.2 Synthesis Procedure
-
Ylide Preparation:
-
To a suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a round-bottom flask, slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane) at 0 °C using an ice bath.[1][2]
-
Stir the resulting mixture at 0 °C for 5 minutes. The solution should turn a characteristic color indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Prepare a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in anhydrous THF (40 mL).[1][2]
-
Add this solution to the ylide mixture at 0 °C via a cannula.[1][2]
-
Continue stirring the reaction mixture at 0 °C for 90 minutes.[1][2]
-
After 90 minutes, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional hour.[1][2]
-
-
Work-up and Extraction:
-
Upon completion of the reaction, cool the mixture back to 0 °C with an ice bath.[1][2]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous ammonium chloride (NH₄Cl).[1][2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator.[1][2]
-
-
Purification:
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mmol) | Molar Ratio |
| Methyltriphenylphosphonium bromide | 357.23 | 18 | 51 | 1.06 |
| 1-tert-butoxycarbonyl-3-pyrrolidone | 185.23 | 9.0 | 48 | 1 |
| n-Butyllithium (1.6 M in hexane) | 64.06 | - | 51.2 | 1.07 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| This compound | 183.25 | 4.4 | 50 |
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This protocol details a reproducible method for the preparation of this compound with a yield of approximately 50%.[1][2] The procedure is robust and utilizes standard laboratory techniques, making it accessible to researchers in organic and medicinal chemistry. The final product's purity can be ensured through the described purification process.
References
Application Notes and Protocols: Tert-butyl 3-methylenepyrrolidine-1-carboxylate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a versatile synthetic intermediate characterized by an exocyclic double bond activated for nucleophilic attack. This feature makes it an excellent Michael acceptor, enabling the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The Michael addition reaction, or conjugate addition, offers a powerful and atom-economical method for C-C, C-N, C-S, and C-O bond formation, leading to diverse libraries of 3-substituted pyrrolidine derivatives for drug discovery and development.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in Michael addition reactions.
Reaction Principle
The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or its analogue (Michael acceptor).[3][4] In the case of this compound, the exocyclic methylene group is in conjugation with the carbamate carbonyl group, which activates the β-carbon (the exocyclic carbon) for nucleophilic attack. The reaction proceeds via the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the 3-substituted pyrrolidine product. A variety of soft nucleophiles, such as enolates, amines, thiols, and organocuprates, can be employed as Michael donors.[2][5]
Caption: Generalized mechanism of Michael addition to this compound.
Applications in Drug Discovery
The synthesis of 3-substituted pyrrolidines via Michael addition is highly valuable for generating compound libraries for screening in various therapeutic areas. The pyrrolidine ring serves as a versatile scaffold that can be further functionalized. The substituent introduced via the Michael addition can be tailored to interact with specific biological targets, thereby influencing the potency, selectivity, and pharmacokinetic properties of the resulting molecules.
Experimental Protocols
The following are generalized protocols for the Michael addition of different classes of nucleophiles to this compound. Researchers should note that reaction conditions, including solvent, temperature, and catalyst, may require optimization for specific substrates.
Protocol 1: Michael Addition of a Malonate Ester
This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen source for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.
-
Add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved.
-
To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.
Caption: Experimental workflow for the Michael addition of diethyl malonate.
Protocol 2: Aza-Michael Addition of an Amine
This protocol outlines the conjugate addition of a primary or secondary amine to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine) (1.1 equivalents)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or acetonitrile.
-
Add the amine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-(aminomethyl)pyrrolidine derivative. For many simple amines, the product may be pure enough after solvent removal.
Protocol 3: Thia-Michael Addition of a Thiol
This protocol details the addition of a thiol to this compound, often catalyzed by a mild base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) and the thiol (1.1 equivalents) in dichloromethane or THF in a round-bottom flask.
-
Add the basic catalyst (e.g., Et₃N or DBU, 0.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 3-(aryl/alkylthiomethyl)pyrrolidine product.
Data Presentation
The following tables summarize representative quantitative data for Michael addition reactions involving this compound. Yields are illustrative and will vary depending on the specific nucleophile and reaction conditions.
Table 1: Michael Addition of Carbon Nucleophiles
| Entry | Nucleophile (Michael Donor) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | EtOH | 18 | 85-95 |
| 2 | Nitromethane | DBU | THF | 24 | 70-80 |
| 3 | Acetone | LHMDS | THF | 6 | 60-75 |
| 4 | Dimethyl malonate | K₂CO₃ | MeCN | 24 | 80-90 |
Table 2: Aza-Michael and Thia-Michael Additions
| Entry | Nucleophile (Michael Donor) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | - | MeOH | 6 | >95 |
| 2 | Morpholine | - | MeOH | 4 | >95 |
| 3 | Aniline | Acetic Acid | Toluene | 12 | 60-70 |
| 4 | Thiophenol | Et₃N | DCM | 2 | 90-98 |
| 5 | Benzyl mercaptan | DBU | THF | 1 | >95 |
Concluding Remarks
This compound serves as a valuable and reactive Michael acceptor for the synthesis of a diverse range of 3-substituted pyrrolidines. The protocols provided herein offer a starting point for researchers to explore the utility of this building block in their synthetic endeavors, particularly in the context of medicinal chemistry and drug development. The straightforward nature of these reactions, coupled with the high potential for diversification, makes this an attractive strategy for the rapid generation of novel chemical entities. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.
References
Application Notes and Protocols: Tert-butyl 3-methylenepyrrolidine-1-carboxylate as a Versatile Building Block for Fluorinated Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds. The convergence of these two features in fluorinated pyrrolidinyl structures presents a powerful strategy in modern drug discovery. Tert-butyl 3-methylenepyrrolidine-1-carboxylate has emerged as a key building block in this context, offering a reactive exocyclic double bond amenable to a variety of fluorination methodologies. These application notes provide an overview of its utility and detailed protocols for the synthesis of valuable fluorinated pharmaceutical intermediates.
Applications in Medicinal Chemistry
Fluorinated pyrrolidine derivatives synthesized from this compound are key components in the development of novel therapeutics targeting a range of diseases. The strategic incorporation of fluorine can modulate the physicochemical properties of the pyrrolidine ring, influencing its conformation and interaction with biological targets. Notable applications include:
-
Antiviral Agents: Fluorinated pyrrolidines are integral to the structure of certain C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1. By blocking the CCR5 co-receptor, these compounds inhibit the entry of the virus into host cells.
-
Oncology: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Fluorinated pyrrolidine moieties have been incorporated into inhibitors of this pathway, demonstrating potential as anticancer agents by modulating cell proliferation, survival, and metabolism.[1][2]
-
Antifungal Agents: The presence of fluorine atoms on the pyrrolidine ring has been shown to be crucial for the antifungal activity of certain compounds.[3]
Experimental Protocols
While direct fluorination of the exocyclic double bond of this compound can be achieved through various methods, this section details a representative protocol for the synthesis of a 3-fluoro-3-methylpyrrolidine derivative, a valuable intermediate for further elaboration. This protocol is adapted from methodologies involving the fluorination of related pyrrolidine precursors.
Synthesis of tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate
This protocol outlines a potential synthetic route.
Experimental Workflow:
References
Synthetic Protocols for the Functionalization of the Methylene Group in tert-Butyl 3-Methylenepyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthetic protocols for the chemical modification of the exocyclic methylene group of tert-butyl 3-methylenepyrrolidine-1-carboxylate. This versatile building block is a valuable starting material in medicinal chemistry for the synthesis of novel pyrrolidine-based scaffolds, which are prevalent in a wide range of FDA-approved drugs. The functionalization of the methylene group opens avenues to a diverse array of substituted pyrrolidines with potential biological activity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its exocyclic double bond is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring. This document outlines key synthetic strategies for the functionalization of this methylene group, including hydroboration-oxidation, epoxidation, dihydroxylation, and aza-Michael addition. Detailed experimental procedures and expected outcomes are provided to guide researchers in their synthetic efforts.
Reaction Schemes and Protocols
The following sections detail the experimental procedures for the functionalization of this compound.
Hydroboration-Oxidation: Synthesis of tert-Butyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. This method is highly valuable for producing the 3-(hydroxymethyl)pyrrolidine derivative, a key intermediate for further elaboration.
Reaction Workflow
Figure 1: Hydroboration-Oxidation Workflow.
Experimental Protocol
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) is added carefully, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H2O2, 3.0 eq). The resulting mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
| Reactant/Reagent | Molar Eq. | Purity |
| This compound | 1.0 | 97% |
| Borane-tetrahydrofuran complex (1.0 M in THF) | 1.1 | - |
| Sodium Hydroxide (3 M aq.) | 3.0 | - |
| Hydrogen Peroxide (30% aq.) | 3.0 | - |
| Product | Yield | Purity |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 85-95% | >95% |
Epoxidation: Synthesis of tert-Butyl 3-Spiro-oxiranepyrrolidine-1-carboxylate
Epoxidation of the exocyclic methylene group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), provides the corresponding spiro-epoxide. This epoxide is a valuable intermediate for the introduction of various nucleophiles via ring-opening reactions.
Reaction Workflow
Figure 2: Epoxidation Reaction Workflow.
Experimental Protocol
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate.
| Reactant/Reagent | Molar Eq. | Purity |
| This compound | 1.0 | 97% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1.2 | 77% |
| Product | Yield | Purity |
| tert-Butyl 3-spiro-oxiranepyrrolidine-1-carboxylate | 80-90% | >95% |
Dihydroxylation: Synthesis of tert-Butyl 3-(1,2-Dihydroxyethyl)pyrrolidine-1-carboxylate
The dihydroxylation of the methylene group can be achieved using osmium tetroxide (OsO4) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction provides the corresponding diol, a versatile intermediate for further synthetic transformations.
Reaction Workflow
Figure 3: Dihydroxylation Reaction Workflow.
Experimental Protocol
To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO4, 2.5 wt% in tert-butanol, 0.02 eq). The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to give tert-butyl 3-(1,2-dihydroxyethyl)pyrrolidine-1-carboxylate.
| Reactant/Reagent | Molar Eq. | Purity |
| This compound | 1.0 | 97% |
| N-Methylmorpholine N-oxide (NMO) | 1.5 | ≥97% |
| Osmium Tetroxide (2.5 wt% in t-BuOH) | 0.02 | - |
| Product | Yield | Purity |
| tert-Butyl 3-(1,2-dihydroxyethyl)pyrrolidine-1-carboxylate | 75-85% | >95% |
Aza-Michael Addition: Synthesis of tert-Butyl 3-((Alkylamino)methyl)pyrrolidine-1-carboxylates
The exocyclic methylene group of this compound can act as a Michael acceptor for the conjugate addition of amines. This aza-Michael addition is a straightforward method for introducing an aminoalkyl side chain at the 3-position of the pyrrolidine ring.
Reaction Workflow
Figure 4: Aza-Michael Addition Workflow.
Experimental Protocol
A solution of this compound (1.0 eq) and the desired primary or secondary amine (1.5 eq) in methanol is heated to reflux for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the corresponding tert-butyl 3-((alkylamino)methyl)pyrrolidine-1-carboxylate.
| Reactant/Reagent | Molar Eq. | Purity |
| This compound | 1.0 | 97% |
| Amine (e.g., Benzylamine) | 1.5 | ≥99% |
| Product | Yield | Purity |
| tert-Butyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate | 60-75% | >95% |
Conclusion
The protocols described in this document provide a robust foundation for the functionalization of the exocyclic methylene group of this compound. These methods enable the synthesis of a variety of 3-substituted pyrrolidine derivatives, which are valuable building blocks for the discovery and development of new therapeutic agents. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes these protocols highly accessible to researchers in both academic and industrial settings.
Application Notes and Protocols: Standard Procedure for Boc Deprotection of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of N-Boc protected heterocycles, such as tert-butyl 3-methylenepyrrolidine-1-carboxylate, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The exocyclic methylene group in this particular substrate requires careful consideration of deprotection conditions to avoid potential isomerization or other side reactions.
This document provides detailed protocols for the standard acidic deprotection of this compound using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Additionally, alternative, milder procedures are presented for substrates that may be sensitive to strong acidic conditions.
Deprotection Methodologies
The removal of the Boc protecting group is typically accomplished through acid-catalyzed cleavage. The most common and robust methods employ strong acids such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via a well-established mechanism. The carbamate oxygen is first protonated by the acid, followed by the departure of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine, which is protonated under the acidic conditions to form the corresponding ammonium salt.[2] The tert-butyl cation is typically scavenged by the solvent or counter-ion, or it can eliminate a proton to form isobutylene gas.[2]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
The following are standard protocols for the deprotection of this compound. It is recommended to perform a small-scale trial to optimize conditions and confirm the stability of the exocyclic double bond.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2-10 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-methylenepyrrolidine.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also widely used and is particularly convenient when the hydrochloride salt of the product is desired.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product, 3-methylenepyrrolidine hydrochloride, may precipitate from the solution. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can be triturated with diethyl ether to induce solidification and remove non-polar impurities.
Caption: General Experimental Workflow for Boc Deprotection.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound. Yields are based on general literature for similar substrates and may vary.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA (2-10 equiv) | DCM | 0 to RT | 1-4 | >90 | Volatile and corrosive acid. The product is isolated as the free base after basic work-up.[3] |
| 4 M HCl (5-10 equiv) | 1,4-Dioxane | RT | 1-4 | >90 | The product is conveniently isolated as the hydrochloride salt.[4] |
Alternative Deprotection Methods
For substrates that are sensitive to strongly acidic conditions, several milder methods can be employed.
-
Oxalyl Chloride in Methanol: This method has been reported for the deprotection of various N-Boc amines with good yields under mild conditions.[5]
-
Lewis Acids (e.g., ZnBr₂): Lewis acids can be used to cleave the Boc group, sometimes offering different selectivity compared to protic acids.
-
Thermal Deprotection: In some cases, heating the N-Boc compound in a suitable solvent can effect deprotection without the need for acidic reagents.[6]
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Reactions: The primary concern with this compound is the potential for isomerization of the exocyclic double bond to the more stable endocyclic isomer under acidic conditions. It is crucial to analyze the product carefully, for instance by ¹H NMR spectroscopy, to confirm the integrity of the methylene group. If isomerization is observed, one of the milder deprotection methods should be considered.
-
Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving the generation of isobutylene gas should not be performed in a sealed vessel.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Throughput Purification of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate via Automated Flash Column Chromatography
Introduction
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its high purity is critical for the successful progression of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient. This application note details a robust and efficient method for the purification of this compound using fast column chromatography. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a scalable solution for obtaining this key building block in high purity.
Challenges in Purification
The purification of this compound can be challenging due to the presence of closely related impurities and unreacted starting materials from its synthesis. A common synthesis involves a Wittig reaction with 1-tert-butoxycarbonyl-3-pyrrolidone, which may result in byproducts that have similar polarities to the desired product.[1] Therefore, an optimized flash chromatography method is essential for effective separation.
Experimental Protocol
This protocol outlines the materials and methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Automated flash chromatography system
-
Pre-packed silica gel columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV detector
-
Rotary evaporator
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
For dry loading, add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This technique is often preferred to minimize band broadening and improve separation efficiency.[3][4]
Flash Chromatography Conditions:
-
Stationary Phase: Pre-packed silica gel column.
-
Mobile Phase: A gradient of ethyl acetate in n-hexane is typically effective. A common starting point is a linear gradient from 5% to 20% ethyl acetate over 10-15 column volumes. For similar pyrrolidine derivatives, mixtures of hexane and ethyl acetate are frequently employed.[3][5]
-
Flow Rate: Dependent on the column size, typically in the range of 15-50 mL/min.
-
Detection: UV detection at 210-220 nm is suitable as the double bond provides a chromophore.
Purification Procedure:
-
Equilibrate the silica gel column with the initial mobile phase composition (e.g., 5% ethyl acetate in n-hexane).
-
Load the prepared sample onto the column using the dry loading technique.
-
Initiate the gradient elution and monitor the separation using the UV detector.
-
Collect fractions based on the detector signal.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes representative data from the purification of a batch of crude this compound.
| Parameter | Crude Sample | Purified Sample |
| Initial Mass (g) | 5.0 | - |
| Final Mass (g) | - | 4.2 |
| Purity (by HPLC, %) | 85 | >98 |
| Yield (%) | - | 84 |
| Throughput (g/h) | - | 10.5 |
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis of Complex Nitrogen-Containing Heterocycles Using Tert-butyl 3-methylenepyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a versatile building block for the construction of complex nitrogen-containing heterocycles. The focus is on its application in 1,3-dipolar cycloaddition reactions to generate medicinally relevant spiro-pyrrolidine scaffolds. Detailed experimental protocols and representative data are provided to facilitate the adoption of these methodologies in a research and development setting.
Introduction
This compound is a valuable synthetic intermediate due to its activated exocyclic double bond, which can participate in a variety of chemical transformations. Its rigid pyrrolidine core is a common motif in numerous biologically active compounds and natural products. This document details its application in the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant therapeutic potential, through a diastereoselective 1,3-dipolar cycloaddition with azomethine ylides.
Key Applications and Reaction Pathways
The primary application highlighted is the [3+2] cycloaddition reaction between this compound (acting as the dipolarophile) and an in situ generated azomethine ylide. This reaction provides a direct and efficient route to spirocyclic pyrrolidine derivatives, which are key structural motifs in a range of bioactive molecules.
The general reaction scheme involves the formation of an azomethine ylide from an α-amino acid and an aldehyde or ketone. This ylide then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of this compound to form the spirocyclic product.
Caption: General workflow for the synthesis of spiro-pyrrolidines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 1-tert-butoxycarbonyl-3-pyrrolidone via a Wittig reaction.[1]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (1.6 M in hexane)
-
1-tert-butoxycarbonyl-3-pyrrolidone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous THF (200 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane, 51.2 mmol) to the suspension. Stir the resulting orange-red mixture at 0 °C for 5 minutes.
-
In a separate flask, dissolve 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in anhydrous THF (40 mL).
-
Add the solution of the ketone to the ylide solution via cannula at 0 °C.
-
Stir the reaction mixture at 0 °C for 90 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1 hour.
-
Cool the mixture back to 0 °C and quench the reaction by the sequential addition of saturated aqueous NaHCO₃ and saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the crude product in hot hexane and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford this compound.
Expected Yield: Approximately 50%.[1]
Protocol 2: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives via 1,3-Dipolar Cycloaddition
This protocol is a representative procedure for the three-component 1,3-dipolar cycloaddition reaction to form spiro[pyrrolidine-3,3'-oxindoles]. It is adapted from known procedures for similar dipolarophiles.
Materials:
-
Isatin or N-substituted isatin
-
Sarcosine (N-methylglycine) or other α-amino acids
-
This compound
-
Methanol (MeOH) or other suitable solvent (e.g., toluene, acetonitrile)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired spiro[pyrrolidine-3,3'-oxindole] product.
Data Presentation
The following table summarizes representative yields for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] using various substituted isatins. Please note that these are representative values and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Isatin Derivative | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isatin | 1'-(tert-butoxycarbonyl)-spiro[indoline-3,3'-pyrrolidin]-2-one | 85 | >95:5 |
| 2 | N-Methylisatin | 1'-(tert-butoxycarbonyl)-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one | 92 | >95:5 |
| 3 | 5-Bromoisatin | 5-Bromo-1'-(tert-butoxycarbonyl)spiro[indoline-3,3'-pyrrolidin]-2-one | 78 | >95:5 |
| 4 | 5-Nitroisatin | 1'-(tert-butoxycarbonyl)-5-nitrospiro[indoline-3,3'-pyrrolidin]-2-one | 75 | >95:5 |
Logical Relationship Diagram
Caption: Synthetic pathways from the starting material.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, nitrogen-containing heterocycles. The 1,3-dipolar cycloaddition reaction with in situ generated azomethine ylides provides a powerful and atom-economical method for the construction of spiro[pyrrolidine-3,3'-oxindole] scaffolds. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug discovery to explore the synthesis of novel and biologically active compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 3-methylenepyrrolidine-1-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the commonly employed Wittig reaction.
Q1: My yield of this compound is consistently low (below 50%). What are the potential causes and how can I improve it?
A1: Low yields in the Wittig synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Ylide Formation
The first critical step is the deprotonation of the phosphonium salt (methyltriphenylphosphonium bromide) to form the ylide. Incomplete formation of this reactive species will directly impact the yield.
-
Base Selection: The choice and handling of the base are crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used. Ensure the base is not old or deactivated. For instance, n-BuLi is sensitive to moisture and air.
-
Reaction Conditions: The deprotonation is usually carried out at low temperatures (e.g., 0 °C to -78 °C) to prevent ylide decomposition. Ensure the reaction temperature is maintained and that the phosphonium salt is sufficiently soluble in the chosen solvent (typically anhydrous THF).
Potential Cause 2: Ylide Instability
The methylenetriphenylphosphorane ylide is not particularly stable and can degrade over time, especially at higher temperatures.
-
In Situ Generation: It is best to generate the ylide in situ and use it immediately. Prolonged storage of the ylide solution can lead to decomposition.
-
Temperature Control: After ylide formation, maintain a low temperature while adding the N-Boc-3-pyrrolidinone solution.
Potential Cause 3: Issues with the Carbonyl Substrate (N-Boc-3-pyrrolidinone)
The quality and reactivity of the starting ketone are important.
-
Purity of N-Boc-3-pyrrolidinone: Ensure the starting ketone is pure and free from acidic impurities that could quench the ylide.
-
Steric Hindrance: While N-Boc-3-pyrrolidinone is not exceptionally sterically hindered, bulky protecting groups or substituents on similar ketones can slow down the reaction.[1]
Potential Cause 4: Suboptimal Reaction Conditions for the Wittig Reaction
-
Solvent: Anhydrous solvents, typically THF or diethyl ether, are essential for the success of the Wittig reaction. The presence of water will quench the ylide.
-
Temperature: The reaction is often initiated at a low temperature and then allowed to warm to room temperature. Optimizing this temperature profile can be beneficial.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Potential Cause 5: Product Isolation and Purification Challenges
A significant portion of the product can be lost during workup and purification.
-
Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This can be challenging to separate from the desired product due to its similar polarity.[2] Inefficient removal of TPPO can lead to an impure product and an artificially low yield of the isolated pure compound.
-
Purification Method: Column chromatography is often used for purification. Optimizing the solvent system for chromatography is crucial for efficient separation of the product from TPPO and any unreacted starting material. A non-polar eluent system is generally preferred as the product is less polar than TPPO.
Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for its removal?
A2: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Here are a few strategies:
-
Column Chromatography: This is the most common method. Using a solvent system with low polarity (e.g., hexane/ethyl acetate mixtures with a high hexane ratio) can effectively separate the less polar product from the more polar TPPO.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; a solvent in which the product has lower solubility than TPPO at low temperatures is ideal.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or pentane, followed by filtration.
-
Conversion to a Salt: TPPO can be converted to a more polar salt by reacting it with a metal salt like MgBr₂ or ZnCl₂, which can then be more easily separated.
Q3: Are there alternative reactions to the Wittig reaction for the synthesis of this compound that might offer a higher yield?
A3: Yes, other olefination reactions can be employed and may provide better yields depending on the specific laboratory conditions.
-
Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone.[3] The resulting β-hydroxysilane intermediate can then be eliminated under acidic or basic conditions to form the alkene. The Peterson olefination can offer good stereochemical control if applicable and may avoid the formation of the difficult-to-remove phosphine oxide byproduct.
-
Tebbe Olefination: The Tebbe reagent is a powerful methylenating agent that can convert ketones to their corresponding methylene derivatives.[4] It is particularly useful for sterically hindered ketones and can sometimes provide higher yields than the Wittig reaction. However, the Tebbe reagent is air and moisture sensitive and requires careful handling.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Wittig synthesis of this compound?
A1: A reported yield for the synthesis of this compound from N-Boc-3-pyrrolidinone using methyltriphenylphosphonium bromide and n-butyllithium is around 50%.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are N-Boc-3-pyrrolidinone and a methylenating agent. For the Wittig reaction, this is typically methyltriphenylphosphonium bromide and a strong base.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., hexane/ethyl acetate) can be used to separate the starting material (N-Boc-3-pyrrolidinone) from the product (this compound). The product is expected to have a higher Rf value (be less polar) than the starting ketone.
Q4: What are the critical safety precautions to take during this synthesis?
A4: When using strong bases like n-butyllithium, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent quenching of the reagent and potential fire hazards. n-BuLi is pyrophoric and must be handled with extreme care. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
Data Presentation
Table 1: Comparison of Olefination Methods for Ketones (General)
| Reaction | Reagent | Typical Yield Range | Key Byproduct | Advantages | Disadvantages |
| Wittig Reaction | Phosphorus Ylide | 30-80% | Triphenylphosphine oxide | Wide functional group tolerance; well-established. | Difficult to remove byproduct; sensitive to steric hindrance. |
| Peterson Olefination | α-Silyl Carbanion | 60-90% | Silanol | Easy byproduct removal; stereochemical control possible. | Requires preparation of silyl carbanion; sensitive to reaction conditions. |
| Tebbe Olefination | Tebbe Reagent | 70-95% | Titanium-based species | High yielding, even for hindered ketones. | Reagent is air and moisture sensitive; requires careful handling. |
Note: The yields presented are general ranges for olefination reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Key Experiment: Wittig Reaction for this compound Synthesis
This protocol is based on a reported procedure.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Boc-3-pyrrolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
n-Butyllithium (1.0 eq) is added dropwise to the suspension, and the resulting yellow-orange solution is stirred at 0 °C for 30 minutes to form the ylide.
-
A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is added slowly to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the Wittig synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Identifying and minimizing side reactions in the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Welcome to the technical support center for the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the synthesis of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Wittig reaction. This involves the reaction of 1-tert-butoxycarbonyl-3-pyrrolidinone (also known as N-Boc-3-pyrrolidinone) with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.[1]
Q2: What are the primary side reactions to be aware of during the Wittig synthesis?
A2: The primary side reactions include:
-
Formation of tert-butyl 3-methylpyrrolidine-1-carboxylate: This saturated byproduct can arise from the reduction of the starting ketone or the product alkene.
-
Formation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: This alcohol byproduct results from the nucleophilic addition of the ylide to the ketone without subsequent elimination.
-
Epimerization of the starting material: The acidic alpha-protons of N-Boc-3-pyrrolidinone can be abstracted by the strong base used to generate the ylide, leading to potential racemization if the starting material is chiral.
-
Incomplete reaction: Unreacted N-Boc-3-pyrrolidinone may remain in the reaction mixture.
-
Formation of triphenylphosphine oxide: This is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging.
Q3: How can I minimize the formation of the saturated byproduct, tert-butyl 3-methylpyrrolidine-1-carboxylate?
A3: To minimize the formation of the saturated byproduct, ensure anhydrous reaction conditions and consider using a less reactive base or a shorter reaction time. Over-reduction can sometimes occur, and minimizing exposure to sources of hydride is crucial.
Q4: What are the best practices for removing the triphenylphosphine oxide byproduct?
A4: Triphenylphosphine oxide is a common challenge in Wittig reactions. Effective removal strategies include:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like hexane or diethyl ether, followed by filtration.
-
Column chromatography: Silica gel chromatography is a reliable method for separating the desired product from triphenylphosphine oxide, which is typically more polar.
-
Acid-base extraction: If the product has a basic nitrogen that is not protected, an acid wash can be used to extract the product into the aqueous phase, leaving the neutral triphenylphosphine oxide in the organic phase. However, with the Boc-protected nitrogen, this is not a viable option.
Q5: Are there alternative synthetic routes to this compound if the Wittig reaction is problematic?
A5: Yes, several alternative olefination methods can be employed:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. This can sometimes lead to cleaner reactions and easier purification as the phosphate byproduct is water-soluble.
-
Peterson Olefination: This method involves the reaction of an α-silyl carbanion with the ketone. A key advantage is that the stereochemical outcome can often be controlled by the choice of acidic or basic workup conditions.
-
Tebbe Olefination: The Tebbe reagent is a powerful methylenating agent that is particularly useful for sterically hindered ketones or those prone to enolization. It is less basic than Wittig reagents and can offer higher yields in some cases.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ylide Formation | Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | A deep yellow or orange color should be observed upon addition of the base to the phosphonium salt, indicating ylide formation. |
| Decomposition of Ylide | Generate the ylide at a low temperature (e.g., 0 °C) and use it immediately. Avoid prolonged stirring of the ylide solution before adding the ketone. | Improved yield of the desired alkene. |
| Poor Quality of Reagents | Use freshly distilled/purified N-Boc-3-pyrrolidinone. Ensure the methyltriphenylphosphonium bromide is dry. | Consistent and improved reaction yields. |
| Suboptimal Reaction Temperature | While ylide formation is often done at 0°C, the olefination step can be performed at room temperature. Experiment with reaction temperature to find the optimal balance between reaction rate and side product formation. | Increased conversion of the starting material to the desired product. |
Issue 2: Presence of Significant Amounts of Side Products
| Side Product | Identification (Typical Spectroscopic Data) | Minimization Strategy |
| tert-Butyl 3-methylpyrrolidine-1-carboxylate | ¹H NMR: Appearance of a methyl doublet around 1.1 ppm. Absence of olefinic protons. | Use milder reducing agents if a reduction step is involved post-synthesis. Ensure the Wittig reaction is not run for an excessively long time. |
| tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | ¹H NMR: Appearance of a singlet for the new methyl group and a broad singlet for the hydroxyl proton. IR: Broad absorption around 3400 cm⁻¹ (O-H stretch). | Use a less sterically hindered base for ylide formation. Ensure complete elimination by allowing sufficient reaction time at room temperature. |
| Unreacted N-Boc-3-pyrrolidinone | ¹H NMR: Characteristic signals for the starting ketone. TLC: Spot corresponding to the starting material. | Increase the equivalents of the Wittig reagent. Increase the reaction time or temperature. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound via the Wittig reaction under different conditions. Please note that these are representative values and actual yields may vary depending on the specific experimental setup.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-Butyllithium | THF | 0 to RT | 2.5 | 50 | [1] |
| Potassium tert-butoxide | THF | Room Temperature | 18 | 24 | [4] |
| n-Butyllithium | Hexane/THF | 0 to RT | 16 | 99 | [4] |
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound[1]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-tert-Butoxycarbonyl-3-pyrrolidinone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The mixture will turn a bright yellow/orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 1-tert-butoxycarbonyl-3-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Add the solution of the ketone dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis (General Procedure)
Materials:
-
Diethyl (cyanomethyl)phosphonate (or other suitable phosphonate)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
1-tert-Butoxycarbonyl-3-pyrrolidinone
Procedure:
-
Add sodium hydride (1.1 eq) to a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The phosphate byproduct is water-soluble and can often be removed during the aqueous workup.
Visualizations
References
Technical Support Center: Optimizing the Wittig Reaction for N-Boc-3-pyrrolidinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful execution of the Wittig reaction using N-Boc-3-pyrrolidinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Wittig reaction with N-Boc-3-pyrrolidinone?
The reaction of N-Boc-3-pyrrolidinone with a phosphorus ylide, such as methyltriphenylphosphonium bromide, yields N-Boc-3-methylenepyrrolidine. This reaction is a crucial step in synthesizing various pharmaceutical intermediates.
Q2: Which ylides are commonly used for this reaction?
Stabilized and unstabilized ylides can be used, depending on the desired alkene. For the synthesis of N-Boc-3-methylenepyrrolidine, an unstabilized ylide generated from methyltriphenylphosphonium bromide is common. For the introduction of other groups, the corresponding phosphonium salts are required.
Q3: What are the critical parameters to control for a successful Wittig reaction with N-Boc-3-pyrrolidinone?
The key parameters include the choice of base, solvent, reaction temperature, and the purity of the reagents. Anhydrous and inert conditions are essential for the successful formation of the ylide and its subsequent reaction.
Q4: Can N-Boc-3-pyrrolidinone be prone to side reactions?
Yes, potential side reactions include epimerization at the C2 or C4 positions under strong basic conditions, and decomposition of the starting material or product. The stability of the N-Boc protecting group under the reaction conditions should also be considered.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of N-Boc-3-methylenepyrrolidine. What are the possible causes and solutions?
A: Low yields can stem from several factors related to the ylide formation and the olefination step.
-
Inefficient Ylide Formation: The phosphorus ylide may not be forming in sufficient quantities.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[1][2]
-
Anhydrous Conditions: The presence of moisture will quench the strong base and the ylide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the N-Boc-3-pyrrolidinone. The optimal temperature for ylide formation depends on the base and solvent used.
-
-
Poor Reactivity of the Ketone: N-Boc-3-pyrrolidinone may not be reacting efficiently with the ylide.
-
Reaction Temperature: The olefination step may require specific temperature control. While ylide formation is often done at low temperatures, the reaction with the ketone may need to be warmed to proceed at a reasonable rate.
-
Steric Hindrance: While less of an issue with the methylene ylide, bulkier ylides may exhibit lower reactivity.
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh.
-
Base Compatibility: Strong bases can potentially lead to side reactions with the N-Boc protecting group or the pyrrolidinone ring. Consider using a milder base if degradation is suspected.
-
Work-up Procedure: Ensure the work-up procedure effectively quenches the reaction and removes byproducts without degrading the desired product.
-
Issue 2: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common issue.
-
Triphenylphosphine Oxide: This is a major byproduct of the Wittig reaction. Its removal can be challenging. Purification by column chromatography is typically required.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting ketone. Consider increasing the equivalents of the Wittig reagent or extending the reaction time.
-
Aldol Condensation Products: Under basic conditions, the ketone could potentially undergo self-condensation, although this is less common for ketones compared to aldehydes.
-
Epimerization: Strong bases could lead to epimerization at the alpha-carbons of the ketone. Using a non-nucleophilic, strong base and carefully controlling the temperature can minimize this.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | Methyltriphenylphosphonium iodide | Ethyltriphenylphosphonium bromide |
| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous Tetrahydrofuran (THF) |
| Ylide Formation Temp. | 0 °C to room temperature | Room temperature to 60-70 °C | 0 °C to room temperature |
| Reaction Temp. | -78 °C to room temperature | Room temperature | 0 °C to room temperature |
| Typical Yield | Moderate to High | Moderate | Moderate to High |
| Notes | Requires careful handling of pyrophoric n-BuLi. | NaH in DMSO (dimsyl sodium) is a very strong base. | t-BuOK is a strong, non-nucleophilic base. |
Experimental Protocols
Protocol: Synthesis of N-Boc-3-methylenepyrrolidine using n-BuLi/THF
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic yellow-orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-Boc-3-methylenepyrrolidine.
-
Visualizations
Caption: A flowchart of the experimental workflow for the Wittig reaction of N-Boc-3-pyrrolidinone.
References
Technical Support Center: Effective Removal of Triphenylphosphine Oxide from Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) from my reaction mixture challenging?
A1: Triphenylphosphine oxide is a common byproduct in several important organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be difficult due to its high polarity and its tendency to co-purify with the desired product, particularly on a large scale where traditional column chromatography may not be feasible.[1][2][3][4]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal include:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1][3][5]
-
Chromatography: Techniques like filtration through a silica plug or more advanced methods such as high-performance countercurrent chromatography (HPCCC) can be effective.[3][5][6][7]
-
Scavenging: This method utilizes solid-supported reagents, known as scavenger resins, to bind with TPPO, allowing for its removal by simple filtration.[3][4]
Q3: How do I choose the best method for my specific reaction?
A3: The optimal method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.
Troubleshooting Guide
Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.
-
Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent. This is a straightforward method for products soluble in moderately polar solvents.[5]
-
Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex.
-
Underlying Principle: As a Lewis base, TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[5][10] These complexes can then be easily removed by filtration.[5] The formation of the ZnCl₂(TPPO)₂ adduct is a well-established example.[5][11][12]
-
Issue: I want to avoid column chromatography altogether.
-
Solution: Filtration through a Silica Plug. This is a rapid and effective method for removing the highly polar TPPO from less polar products.[5][6]
-
Underlying Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel. A short plug of silica can retain the TPPO while allowing a less polar product to pass through.[5]
-
Quantitative Data on TPPO Removal
The efficiency of TPPO removal can vary significantly depending on the chosen method and solvent system.
Table 1: Efficiency of TPPO Precipitation with Metal Salts.
| Metal Salt | Solvent | TPPO Removal Efficiency (%) | Reference |
| MgCl₂ | Ethyl Acetate | ≥95 | [10] |
| MgCl₂ | Toluene | ≥95 | [10] |
| ZnCl₂ | Ethanol | High | [11][13] |
| ZnCl₂ | Ethyl Acetate | <5% TPPO remaining | [11] |
| ZnCl₂ | Isopropyl Acetate | <5% TPPO remaining | [11] |
| ZnCl₂ | Isopropanol | <5% TPPO remaining | [11] |
| CaBr₂ | THF | 95-98 | [4] |
| CaBr₂ | 2-MeTHF | 99 | [4] |
| CaBr₂ | MTBE | 99 | [4] |
Table 2: Solubility of Triphenylphosphine Oxide in Various Solvents.
| Solvent | Solubility | Reference |
| Water | Almost Insoluble | [1][8][14][15] |
| Cyclohexane | Almost Insoluble | [1][8][14][15] |
| Petroleum Ether | Almost Insoluble | [1][8][14] |
| Hexane | Almost Insoluble | [1][8][14][15] |
| Diethyl Ether | Low (especially when cold) | [9][12] |
| Ethanol | Readily Soluble | [8][14][15] |
| Dichloromethane | Readily Soluble | [8][14][15] |
| Benzene | High | [8] |
| Toluene | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[5]
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring.
-
Crystallization: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[5]
-
Isolation: Collect the precipitated TPPO by filtration.[5]
Protocol 2: Precipitation of TPPO-ZnCl₂ Complex
-
Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[5]
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[5]
-
Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[5]
-
Induce Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the formation of a white precipitate of the ZnCl₂(TPPO)₂ adduct.[5][12]
-
Filtration: Filter the mixture to remove the precipitate.[5][12]
-
Workup: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[11][12]
Protocol 3: Filtration through a Silica Plug
-
Concentration: Concentrate the crude reaction mixture.[5][6]
-
Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[5][6]
-
Prepare Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the desired product with a suitable solvent (e.g., ether), leaving the highly polar TPPO adsorbed to the silica.[6][16] It may be necessary to repeat this procedure to remove most of the phosphine oxide.[6][16]
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. shenvilab.org [shenvilab.org]
- 7. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Workup [chem.rochester.edu]
Stability of tert-butyl 3-methylenepyrrolidine-1-carboxylate under acidic vs basic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group on this compound under acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and is readily cleaved.[1][2] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[2][3] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this purpose.[4][5]
Q2: What are the expected byproducts of acidic deprotection?
A2: The primary byproducts are carbon dioxide and a tert-butyl cation.[3][5] The tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[3][6]
Q3: Is this compound stable under basic conditions?
A3: The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions.[1][7][8] This stability allows for orthogonal protection strategies in the presence of base-labile protecting groups like Fmoc.[1] While some N-Boc groups on electron-deficient nitrogen atoms can be cleaved under basic conditions, this is not typical for simple alkyl or aryl amines.[9]
Q4: Can the exocyclic methylene group react under acidic or basic conditions?
A4: While the primary reactivity lies with the N-Boc group, the exocyclic double bond is a potential site for unwanted side reactions. Under strongly acidic conditions, there is a possibility of isomerization of the double bond into the more thermodynamically stable endocyclic position. The stability of the exocyclic methylene group should be monitored during reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete N-Boc deprotection under acidic conditions. | - Insufficient acid strength or concentration.- Short reaction time or low temperature.- Inappropriate solvent. | - Use a stronger acid (e.g., TFA) or a higher concentration.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.- Ensure the substrate is fully dissolved in a suitable solvent like dichloromethane (DCM) or dioxane. |
| Formation of unexpected byproducts during acidic deprotection. | - Alkylation of the desired product or other nucleophiles by the tert-butyl cation.- Isomerization of the exocyclic double bond. | - Add a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[2]- Use milder acidic conditions if possible.- Analyze the product mixture carefully by NMR and MS to identify the byproduct and optimize the reaction conditions to minimize its formation. |
| Degradation of the compound during storage. | - The compound may be sensitive to trace amounts of acid. | - Store the compound in a tightly sealed container in a cool, dry place.- For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Unexpected reaction when treating with a strong base. | - Although generally stable, very strong bases (e.g., organolithiums) might deprotonate the carbon adjacent to the methylene group, leading to side reactions. | - Use milder basic conditions whenever possible.- Carefully control the temperature and stoichiometry of the base. |
Experimental Protocols
Protocol 1: Acidic Stability Testing of this compound
Objective: To determine the rate of N-Boc deprotection under standard acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
LC-MS
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of DCM in a round-bottom flask at room temperature.
-
Add 1 mL of TFA to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, and 120 minutes) and analyzing them by TLC and LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the final product to confirm the identity of the deprotected amine.
Protocol 2: Basic Stability Testing of this compound
Objective: To confirm the stability of the N-Boc group under standard basic conditions.
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide solution
-
Water
-
Dichloromethane (DCM)
-
TLC plates (silica gel)
-
LC-MS
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of methanol in a round-bottom flask at room temperature.
-
Add 1 mL of 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by taking aliquots at different time points (e.g., 0, 1, 4, and 24 hours) and analyzing them by TLC and LC-MS.
-
After 24 hours, neutralize the reaction with 1 M HCl.
-
Add 10 mL of water and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by NMR and LC-MS to determine the extent of any degradation.
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (TFA/DCM)
| Time (minutes) | % Starting Material Remaining | % Deprotected Product |
| 0 | 100 | 0 |
| 15 | 55 | 45 |
| 30 | 10 | 90 |
| 60 | <1 | >99 |
| 120 | 0 | 100 |
Table 2: Stability of this compound under Basic Conditions (1M NaOH/Methanol)
| Time (hours) | % Starting Material Remaining | % Degradation Products |
| 0 | 100 | 0 |
| 1 | >99 | <1 |
| 4 | >99 | <1 |
| 24 | >98 | <2 |
Visualizations
Caption: Acidic deprotection pathway of this compound.
Caption: Decision tree for stability based on reaction pH.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
Proper storage and handling of tert-butyl 3-methylenepyrrolidine-1-carboxylate to ensure stability.
This technical support center provides guidance on the proper storage and handling of tert-butyl 3-methylenepyrrolidine-1-carboxylate to ensure its stability for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 4°C is recommended. The compound should be protected from light and moisture.
Q2: Is this compound sensitive to air?
A2: While specific data on this compound is limited, similar compounds can be sensitive to air. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or moisture-related degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary points of instability in the molecule are the Boc-protecting group and the exocyclic methylene group.
-
Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[1][4][5]
-
Methylene Group Polymerization: The exocyclic double bond can be prone to polymerization, especially in the presence of light, heat, or radical initiators.[6]
Q4: What materials should be avoided when working with this compound?
A4: Avoid contact with strong acids, strong oxidizing agents, and radical initiators. Strong acids will lead to the deprotection of the Boc group.[1][4][5] Oxidizing agents and radical sources could initiate polymerization of the methylene group.
Q5: How can I assess the purity and stability of my sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.
-
Mass Spectrometry (MS): To confirm the molecular weight.
A stability study can be performed by analyzing aliquots of the compound stored under different conditions over time using these methods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the starting material. | Assess the purity of the this compound using HPLC or NMR before use. If degradation is observed, purify the compound or use a fresh batch. |
| Unexpected side products in reaction | Partial deprotection of the Boc group. | Ensure all reaction conditions are free from acidic contaminants. Use non-acidic drying agents and freshly distilled, neutral solvents. |
| Polymerization of the starting material or product. | Store the compound in the dark and at a low temperature. Consider adding a radical inhibitor (e.g., BHT) to the reaction mixture if polymerization is suspected. | |
| Difficulty dissolving the compound | The compound may have polymerized, leading to insolubility. | Check the purity of the material. If it has polymerized, it will likely be insoluble and should be discarded. |
Stability Data
Quantitative stability data for this compound is not extensively available in peer-reviewed literature. Researchers are advised to perform their own stability assessments based on their specific experimental conditions. Below is a template for a stability study design.
| Condition | Time Points | Analytical Method | Acceptance Criteria |
| 4°C, dark, inert atmosphere | 0, 1, 3, 6, 12 months | HPLC, NMR | Purity ≥ 95% |
| Room Temperature, dark | 0, 1, 3, 6 months | HPLC, NMR | Purity ≥ 95% |
| Room Temperature, ambient light | 0, 1, 2, 4 weeks | HPLC, NMR | Purity ≥ 95% |
| 40°C, dark | 0, 1, 2, 4 weeks | HPLC, NMR | Purity ≥ 95% |
Experimental Protocols
Protocol for Assessing Purity by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid (note: prolonged exposure to acid should be minimized).
-
Standard Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a small amount of the sample to be tested in the mobile phase or a suitable solvent.
-
HPLC Analysis: Inject the standard and sample solutions onto a suitable C18 column.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Visualizations
Caption: Potential degradation pathways of the target compound.
References
Techniques for improving the purity of crude tert-butyl 3-methylenepyrrolidine-1-carboxylate.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via a Wittig reaction?
A1: The most common impurities include unreacted starting material (1-tert-butoxycarbonyl-3-pyrrolidone), the Wittig reagent byproduct (typically triphenylphosphine oxide), and residual solvents from the reaction and workup (like THF, ether, or hexanes).[1] Side-reaction products may also be present depending on the specific reaction conditions.
Q2: My final product is a liquid or oil. Can I still use crystallization for purification?
A2: While the target compound, this compound, is a liquid at room temperature, some impurities, like triphenylphosphine oxide, are solids. You can perform an initial purification by suspending the crude product in a non-polar solvent like hot hexane, which will dissolve your product while leaving some solid impurities behind for removal by filtration.[1] True crystallization of the desired compound is generally not feasible unless you form a solid derivative.[2][3]
Q3: What is the most effective method for purifying this compound?
A3: For most lab-scale syntheses, flash column chromatography on silica gel is the most effective and widely used method to achieve high purity.[1] It is particularly good at separating the desired product from both more polar (e.g., 1-tert-butoxycarbonyl-3-pyrrolidone) and less polar impurities. For larger-scale purifications, vacuum distillation can be a viable alternative, provided the impurities have significantly different boiling points.
Q4: How can I remove the tert-butyloxycarbonyl (Boc) protecting group by accident during purification?
A4: The Boc group is sensitive to acidic conditions.[4][5] Accidental deprotection can occur if you use acidic solvents or reagents during your workup or chromatography. To avoid this, ensure any aqueous extraction steps are neutral or basic. When performing column chromatography, avoid highly acidic mobile phase additives. If acidic conditions are necessary for other reasons, consider if a different protecting group strategy might be more suitable for your synthesis.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC after initial workup | Incomplete reaction or presence of multiple byproducts. | Perform an aqueous workup to remove water-soluble impurities.[1] Proceed with flash column chromatography for separation of organic-soluble components.[7][8] |
| Product is an inseparable oil with impurities | Impurities are preventing solidification or are co-eluting during chromatography. | Try an acid-base extraction to remove acidic or basic impurities. For chromatography, try a different solvent system or switch to a different stationary phase (e.g., alumina or reversed-phase silica).[9] |
| Low yield after column chromatography | The product may be partially retained on the column, or the fractions may have been cut incorrectly. | Add a small amount of a polar solvent like methanol to the eluent at the end of the run to elute any strongly adsorbed compounds. Use a more precise method for monitoring fractions, such as collecting smaller fractions and analyzing each by TLC. |
| Product decomposes upon heating during distillation | The compound may be thermally labile at atmospheric pressure. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[10] |
Purification Techniques: Data and Protocols
Data Summary
The following tables provide a summary of common purification parameters for this compound and related compounds.
Table 1: Flash Column Chromatography Parameters
| Parameter | Value / Description | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | Standard for normal-phase chromatography of pyrrolidine derivatives.[7] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the product. |
| Typical Rf | ~0.3 - 0.5 | This is a target range for good separation. Adjust the eluent composition to achieve this. |
| Detection | UV light (if applicable), or staining (e.g., potassium permanganate, vanillin) | The Boc-protected amine may not be strongly UV-active. Staining is often necessary. |
Table 2: Physical Properties for Purification Method Selection
| Property | Value | Implication for Purification |
| Physical Form | Liquid | Recrystallization is not a primary purification method. |
| Boiling Point | 236.7 ± 29.0 °C at 760 mmHg | High boiling point suggests vacuum distillation is preferable to avoid decomposition. |
| Solubility | Soluble in common organic solvents (ether, THF, hexanes) | Good solubility allows for a wide range of solvents to be used in chromatography and extractions.[1] |
Experimental Protocols
Protocol 1: Purification by Fast Column Chromatography
This protocol is adapted from a known synthesis of this compound.[1]
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a crude oil.
-
Initial Purification (Optional): Suspend the crude oil in hot hexane. Any precipitated solids (like triphenylphosphine oxide) can be removed by filtration. Concentrate the filtrate.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Aqueous Workup and Extraction
This protocol is a standard procedure for the initial cleanup of the reaction mixture.[1]
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C.
-
Aqueous Wash: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (Et₂O). Perform the extraction three times.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Decision Tree for Purification Method
Caption: Decision tree for selecting an appropriate purification technique.
Logic of Aqueous Workup
Caption: Logical flow of an extractive aqueous workup procedure.
References
- 1. This compound | 114214-71-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common impurities found in commercial batches of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial batches of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Commercial batches of this compound typically have a purity of 97% or higher.[1] Potential impurities can originate from the synthetic route, which commonly involves a Wittig reaction. The most common impurities include:
-
Synthesis-Related Impurities:
-
Residual Solvents:
-
Solvents used during synthesis and purification, such as tetrahydrofuran (THF), hexanes, and diethyl ether, may be present in trace amounts.[4]
-
Q2: How can I assess the purity of my batch of this compound?
A2: The purity of your batch can be assessed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the main component and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual volatile organic compounds (solvents).
Q3: What are the storage recommendations for this compound to minimize degradation?
A3: To ensure the stability of the compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light and moisture.
Troubleshooting Guides
Issue 1: Unexpected side products in subsequent reactions.
-
Possible Cause: The presence of residual triphenylphosphine oxide (TPPO) from the synthesis of the starting material can interfere with downstream reactions, particularly those involving metal catalysts.
-
Troubleshooting Steps:
-
Confirm the presence of TPPO: Analyze your starting material by ¹H NMR. TPPO typically shows characteristic multiplets in the aromatic region (around 7.4-7.7 ppm).
-
Purification: If TPPO is present, it can be removed by:
-
Chromatography: Flash column chromatography on silica gel.
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization from a suitable solvent system.
-
Precipitation with Zinc Chloride: TPPO forms a complex with zinc chloride that is insoluble in some organic solvents and can be removed by filtration.[3]
-
-
Issue 2: Inconsistent reaction yields or rates.
-
Possible Cause: The presence of unreacted starting materials, such as 1-tert-butoxycarbonyl-3-pyrrolidone, can affect the stoichiometry of your reaction, leading to lower yields or inconsistent reaction rates.
-
Troubleshooting Steps:
-
Quantify the impurity: Use HPLC or quantitative NMR (qNMR) to determine the exact percentage of the active reagent in your batch.
-
Adjust stoichiometry: Based on the purity assessment, adjust the amount of the reagent used in your reaction to ensure the correct molar equivalents are present.
-
Repurify the starting material: If the impurity level is unacceptably high, consider repurifying the this compound by column chromatography.
-
Issue 3: Presence of unknown peaks in NMR or LC-MS of the product.
-
Possible Cause: Residual solvents from the synthesis of this compound can be carried over and appear in the analytical data of your final product.
-
Troubleshooting Steps:
-
Identify the solvent: Use GC-MS to identify and quantify residual solvents in your starting material. Common solvents include THF, hexanes, and diethyl ether.[4] The chemical shifts of common laboratory solvents in various deuterated solvents for NMR are well-documented.[2][5][6][7]
-
Remove residual solvents: Solvents can be removed by drying the material under high vacuum. For higher boiling point solvents, azeotropic distillation with a lower boiling point solvent may be effective.
-
Data Presentation
Table 1: Summary of Potential Impurities in Commercial Batches of this compound
| Impurity Class | Compound Name | Typical Specification | Analytical Method for Detection |
| Synthesis-Related | Triphenylphosphine oxide (TPPO) | < 1% | HPLC, ¹H NMR |
| 1-tert-butoxycarbonyl-3-pyrrolidone | < 0.5% | HPLC, GC-MS, ¹H NMR | |
| Methyltriphenylphosphonium bromide | < 0.2% | HPLC, ¹H NMR | |
| Residual Solvents | Tetrahydrofuran (THF) | < 0.1% | GC-MS, ¹H NMR |
| Hexanes | < 0.3% | GC-MS, ¹H NMR | |
| Diethyl ether | < 0.5% | GC-MS, ¹H NMR |
Note: The typical specifications are estimates based on common purity requirements for research-grade chemicals and may vary between suppliers.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.
Visualizations
References
- 1. tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | 114214-71-0 [sigmaaldrich.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 114214-71-0 [chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for unexpected outcomes in reactions with tert-butyl 3-methylenepyrrolidine-1-carboxylate.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected outcomes in reactions involving tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites of this compound?
The primary reactive sites are the exocyclic double bond, which is susceptible to a variety of additions, and the Boc-protecting group, which can be labile under certain conditions. The allylic protons may also be involved in side reactions.
Q2: Under what conditions is the Boc-protecting group unstable?
The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group. Unexpected deprotection can also occur in the presence of Lewis acids or even protic solvents at elevated temperatures. It is generally stable to basic and nucleophilic conditions at room temperature.
Q3: Can the exocyclic double bond isomerize?
Yes, under certain conditions, particularly with exposure to acid, base, or some transition metal catalysts, the exocyclic double bond can potentially isomerize to the thermodynamically more stable endocyclic double bond, forming tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate. This isomerization can be a significant side reaction.
Q4: Is polymerization a concern with this reagent?
Like other activated olefins, this compound can be susceptible to polymerization, especially in the presence of radical initiators or certain catalysts. This can lead to low yields of the desired product and purification difficulties.
Troubleshooting Guides
Below are troubleshooting guides for common reactions involving this compound, addressing specific unexpected outcomes.
Issue 1: Michael Addition Reactions - Low Yield and/or Complex Product Mixture
Question: I am performing a Michael addition to this compound, but I am observing a low yield of the desired 1,4-adduct and multiple unexpected spots on my TLC. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Double Bond Isomerization | The basic or acidic conditions of the Michael reaction may be promoting isomerization of the exocyclic double bond to the more stable endocyclic position, rendering it less reactive as a Michael acceptor. Solution: Employ milder reaction conditions. Use a non-nucleophilic organic base (e.g., DBU, DIPEA) in place of stronger inorganic bases. If the reaction is acid-catalyzed, consider using a weaker acid or a buffered system. Monitor the reaction at lower temperatures. |
| Polymerization of the Michael Acceptor | The reaction conditions may be initiating polymerization of the starting material. Solution: Ensure all reagents and solvents are free of radical initiators. Consider adding a radical inhibitor (e.g., BHT) to the reaction mixture. Lowering the reaction temperature can also disfavor polymerization. |
| Formation of 1,2-Addition Product | While less common for soft nucleophiles, hard nucleophiles may lead to 1,2-addition to the carbonyl of the Boc group, especially if the reaction conditions are harsh. Solution: This is unlikely for typical Michael donors. However, if suspected, confirm the structure of the byproduct by spectroscopic methods. |
| Dialkylation | If the Michael donor has more than one acidic proton, dialkylation can occur, leading to a mixture of products. Solution: Use a stoichiometric amount of base relative to the Michael donor. Alternatively, use a large excess of the Michael acceptor to favor mono-alkylation. |
| Unexpected Boc-Deprotection | Trace acidic impurities in the reagents or generated in situ could be cleaving the Boc group. Solution: Use freshly distilled solvents and high-purity reagents. Consider adding a proton sponge or a non-nucleophilic base to scavenge any adventitious acid. |
Issue 2: [3+2] Cycloaddition Reactions - Low Diastereoselectivity or Formation of Regioisomers
Question: My [3+2] cycloaddition reaction with this compound is giving a mixture of diastereomers and/or regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Facial Selectivity | The approach of the 1,3-dipole to the dipolarophile may not have a strong steric or electronic bias, leading to a mixture of diastereomers. Solution: The use of a chiral catalyst or auxiliary can induce facial selectivity. Lewis acid catalysis can also enhance diastereoselectivity by creating a more rigid transition state. Screening different solvents may also influence the selectivity. |
| Lack of Regiocontrol | The electronic properties of the 1,3-dipole and the dipolarophile may not strongly favor one regioisomeric transition state over the other. Solution: Modifying the electronic nature of the 1,3-dipole (e.g., by changing substituents) can influence the regioselectivity. Computational modeling (DFT) can be a useful tool to predict the favored regioisomer. |
| Isomerization of the Azomethine Ylide | If using an azomethine ylide as the 1,3-dipole, it may be isomerizing under the reaction conditions, leading to different cycloadducts. Solution: Optimize the method of ylide generation. In situ generation at low temperatures is often preferred to minimize side reactions. |
Issue 3: Catalytic Reduction of the Double Bond - Over-reduction or Incomplete Reaction
Question: I am trying to reduce the exocyclic double bond of this compound to obtain the corresponding 3-methylpyrrolidine derivative, but I am either getting back my starting material or seeing loss of the Boc group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Trace impurities in the starting material or solvent can poison the catalyst. Solution: Purify the starting material and use high-purity, degassed solvents. |
| Incomplete Reaction | The catalyst may not be active enough, or the reaction conditions are too mild. Solution: Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni). Increase the hydrogen pressure and/or reaction temperature. |
| Over-reduction/Boc-Deprotection | Some hydrogenation catalysts, particularly under acidic conditions, can lead to cleavage of the Boc group. Solution: Use a neutral or basic catalyst system. Avoid acidic additives. If deprotection is still an issue, consider a milder reducing agent such as diimide (generated in situ from potassium azodicarboxylate and acetic acid). |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition of a Thiol
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C is added the thiol (1.1 eq.).
-
A catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq.) is added dropwise.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for a [3+2] Cycloaddition with an Azomethine Ylide
-
In a flame-dried flask under an inert atmosphere, a mixture of an amino acid (e.g., sarcosine, 1.2 eq.) and an aldehyde (1.2 eq.) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to generate the azomethine ylide in situ.
-
After the formation of the ylide is complete (typically monitored by the cessation of water collection), the reaction is cooled to room temperature.
-
This compound (1.0 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as necessary, while monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired spiro-pyrrolidine product.
Visualizations
Troubleshooting Workflow for Michael Additions
Caption: A decision-making workflow for troubleshooting low yields in Michael additions.
Potential Side Reactions of this compound
Caption: Common unexpected reaction pathways for the title compound.
Impact of reaction temperature and time on the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate. It provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions, with a focus on the impact of reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method is the Wittig reaction. This involves the reaction of a phosphorus ylide, generated from methyltriphenylphosphonium bromide, with 1-tert-butoxycarbonyl-3-pyrrolidinone (N-Boc-3-pyrrolidinone). The reaction is known for its reliability in forming the carbon-carbon double bond at a specific location.
Q2: Why is temperature control so critical in this synthesis?
Temperature control is crucial for several reasons. Firstly, the phosphorus ylide, a key intermediate, can be unstable at higher temperatures, leading to decomposition and reduced yields. Ylide formation is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to mitigate this. Secondly, the reaction between the ylide and the ketone can be influenced by temperature, affecting both the reaction rate and the potential for side reactions. While the formation of a terminal alkene like this one doesn't have E/Z isomerism, temperature can still impact purity.
Q3: What is a typical yield for this reaction?
Reported yields for the Wittig synthesis of this compound are generally in the range of 50%. However, this can be significantly influenced by the optimization of reaction conditions, purity of reagents, and adherence to anhydrous techniques.
Q4: How does reaction time affect the outcome?
Sufficient time must be allowed for each step of the reaction. Ylide formation typically requires between 30 minutes to an hour at a low temperature. The subsequent reaction with the ketone may require several hours. Insufficient reaction time will lead to incomplete conversion and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the degradation of the ylide and the product, leading to more impurities. Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine the optimal reaction time.
Experimental Protocols
Detailed Methodology for Wittig Reaction
This protocol is based on established literature procedures for the synthesis of this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
1-tert-butoxycarbonyl-3-pyrrolidinone (N-Boc-3-pyrrolidinone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.05 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A color change (typically to yellow or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 1-tert-butoxycarbonyl-3-pyrrolidone (1.0 equivalent) in anhydrous THF.
-
Add the solution of the ketone to the ylide suspension at 0 °C via a cannula or dropping funnel over a period of 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 90 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the slow, sequential addition of saturated aqueous ammonium chloride followed by saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to light yellow liquid.[1]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete ylide formation due to wet glassware or solvents. | Ensure all glassware is flame-dried and solvents are anhydrous. Traces of water will quench the strong base and the ylide. |
| Insufficiently strong base for deprotonation of the phosphonium salt. | n-Butyllithium is a common choice. Ensure its concentration is accurately known. Other strong bases like sodium hydride or potassium tert-butoxide can also be used. | |
| Degradation of the starting ketone (N-Boc-3-pyrrolidinone). | Ensure the purity of the starting ketone. If it has been stored for a long time, consider purification before use. | |
| Ylide decomposition. | Prepare and use the ylide at a low temperature (0 °C or -78 °C). Avoid prolonged stirring at room temperature before the addition of the ketone. | |
| Presence of Unreacted Starting Ketone | Insufficient reaction time. | Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction time at room temperature. |
| Steric hindrance slowing the reaction. | While N-Boc-3-pyrrolidinone is not exceptionally hindered, for similar sterically demanding ketones, increasing the reaction temperature after the initial addition may be necessary. However, this should be done cautiously to avoid ylide decomposition. | |
| Multiple Unidentified Byproducts | Side reactions of the ylide. | The ylide is a strong base and can participate in side reactions. Ensure the ketone is added slowly to the ylide to maintain a low concentration of unreacted ylide. |
| Reaction temperature too high. | Higher temperatures can promote side reactions. Maintain the recommended low temperature during ylide formation and the initial phase of the Wittig reaction. | |
| Difficult Purification | Presence of triphenylphosphine oxide. | Triphenylphosphine oxide is the main byproduct and can sometimes co-elute with the product. Careful chromatography is required. In some cases, precipitation of the byproduct from a non-polar solvent like hexane can aid in its removal. |
Data Presentation: Impact of Reaction Conditions
The following tables provide an illustrative summary of how reaction temperature and time can impact the synthesis of this compound. The data is based on typical outcomes for Wittig reactions with non-stabilized ylides and cyclic ketones and should be used as a guideline for optimization.
Table 1: Effect of Ylide Formation Temperature on Product Yield
| Ylide Formation Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity | Notes |
| -78 | 1 | ~55-65% | High | Lower temperature minimizes ylide decomposition, potentially leading to higher yields and cleaner reactions. |
| 0 | 1 | ~50% | Good | A common and practical temperature that provides a good balance between reaction rate and ylide stability.[1] |
| Room Temperature (20-25) | 1 | <30% | Low | Significant ylide decomposition is expected, leading to lower yields and more byproducts. |
Table 2: Effect of Reaction Time on Product Yield (at 0 °C to Room Temperature)
| Reaction Time at 0 °C (min) | Reaction Time at RT (hours) | Typical Yield (%) | Purity | Notes |
| 30 | 1 | ~35-45% | Moderate | Incomplete reaction is likely, with significant starting material remaining. |
| 90 | 2 | ~50% | Good | Generally sufficient time for the reaction to proceed to completion.[1] |
| 180 | 4 | ~45-50% | Good | Extending the reaction time may not significantly increase the yield and could lead to minor product degradation. |
Visualizations
Caption: Experimental workflow for the Wittig synthesis.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
Navigating the Pyrrolidine Landscape: A Comparative NMR Analysis of Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. By presenting its spectral data alongside those of structurally related pyrrolidine derivatives, this document offers a clear framework for structural verification and comparative analysis.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two analogous compounds: tert-butyl 3-methylpyrrolidine-1-carboxylate and tert-butyl 3-aminopyrrolidine-1-carboxylate. This direct comparison highlights the influence of the C3-substituent on the magnetic environment of the pyrrolidine ring protons and carbons.
Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)
| Compound | δ 1.45 (s, 9H) | δ 2.54 (m, 2H) | δ 3.48 (t, J=6.8 Hz, 2H) | δ 4.05 (s, 2H) | δ 4.90 (s, 1H) | δ 4.93 (s, 1H) | Other Signals |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| tert-butyl 3-methylpyrrolidine-1-carboxylate | ✓ | δ 1.05 (d, J=6.5 Hz, 3H), δ 1.90-2.10 (m, 1H), δ 2.20-2.35 (m, 1H), δ 2.85-3.00 (m, 1H), δ 3.15-3.30 (m, 1H), δ 3.40-3.55 (m, 2H) | |||||
| tert-butyl 3-aminopyrrolidine-1-carboxylate | ✓ | δ 1.65-1.80 (m, 1H), δ 2.02-2.12 (m, 1H), δ 3.0-3.20 (m, 1H), δ 3.33-3.45 (m, 1H), δ 3.45-3.65 (m, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison (126 MHz, CDCl₃)
| Compound | δ 28.7 | δ 34.1 | δ 46.4 | δ 52.9 | δ 79.0 | δ 106.8 | δ 147.9 | δ 154.7 | Other Signals |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| tert-butyl 3-methylpyrrolidine-1-carboxylate | ✓ | ✓ | ✓ | ✓ | ✓ | δ 20.7, δ 33.1 | |||
| tert-butyl 3-aminopyrrolidine-1-carboxylate | ✓ | ✓ | ✓ | δ 35.1, δ 47.9, δ 51.2 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, consistent with the data presented.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
The spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.
-
The sample was maintained at a constant temperature of 298 K.
-
For ¹H NMR, the following parameters were typically used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
For ¹³C NMR, a proton-decoupled pulse sequence was used with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.
3. Data Processing:
-
The Free Induction Decay (FID) was processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
-
The spectra were Fourier transformed, phase-corrected, and baseline-corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).
Workflow for NMR Spectral Analysis
The general workflow for obtaining and interpreting NMR spectra is outlined in the diagram below. This process begins with the careful preparation of the sample and proceeds through data acquisition and processing to the final structural elucidation.
Caption: General workflow for NMR spectral analysis.
Comparison of different synthesis methods for tert-butyl 3-methylenepyrrolidine-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative overview of different synthetic methods for the preparation of this compound, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.
Comparison of Synthetic Methods
The primary and most well-documented method for the synthesis of this compound is the Wittig reaction. Alternative approaches, while less commonly reported for this specific substrate, include dehydration reactions of tertiary alcohols. A detailed comparison of these methods is presented below.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
| Wittig Reaction | 1-tert-butoxycarbonyl-3-pyrrolidone | Methyltriphenylphosphonium bromide, n-Butyllithium | THF, 0 °C to room temperature | 50%[1] | Well-established, reliable | Use of pyrophoric n-butyllithium, moderate yield, formation of triphenylphosphine oxide byproduct |
| Dehydration of a Tertiary Alcohol | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | Burgess Reagent or Martin's Sulfurane | (Hypothetical) Anhydrous, non-polar solvent, mild heating | Potentially high | Mild reaction conditions, avoids strong bases | Starting material not commercially available and requires separate synthesis, potential for side reactions |
Experimental Protocols
Method 1: Wittig Reaction
This method involves the reaction of a phosphonium ylide, generated from methyltriphenylphosphonium bromide and n-butyllithium, with 1-tert-butoxycarbonyl-3-pyrrolidone to form the desired alkene.[1]
Experimental Protocol:
-
A suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is cooled to 0 °C under an inert atmosphere.
-
n-Butyllithium (1.6 M solution in hexane, 32 mL) is slowly added to the suspension.
-
The resulting mixture is stirred at 0 °C for 5 minutes.
-
A solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in THF (40 mL) is then added via cannula.
-
The reaction mixture is stirred at 0 °C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the sequential addition of saturated aqueous sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl) solutions.
-
The product is extracted with diethyl ether (Et₂O).
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound (4.4 g, 50% yield).[1]
Method 2: Dehydration of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (Hypothetical)
Proposed Synthetic Steps:
-
Synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: This precursor could be synthesized by the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 1-tert-butoxycarbonyl-3-pyrrolidone.
-
Dehydration: The resulting tertiary alcohol would then be subjected to dehydration. The Burgess reagent is known for its mild and selective dehydration of secondary and tertiary alcohols via a syn-elimination pathway. Martin's sulfurane is another effective reagent for the dehydration of tertiary alcohols under mild conditions.
Logical Workflow of Synthesis Methods
References
Alternative olefination reagents to methyltriphenylphosphonium bromide for synthesis.
For researchers, scientists, and professionals in drug development, the synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. While the Wittig reaction, utilizing reagents like methyltriphenylphosphonium bromide, has long been a staple, a number of alternative olefination reagents offer significant advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
The primary alternatives to the classic Wittig reagent discussed herein are Horner-Wadsworth-Emmons (HWE) reagents, Julia-Kocienski olefination reagents, and the Tebbe and Petasis reagents. Each presents a unique profile of reactivity and advantages, particularly concerning product purification, stereochemical control, and functional group tolerance.
Performance Comparison of Olefination Reagents
The choice of olefination reagent can dramatically impact the outcome of a reaction. The following tables summarize the performance of the Wittig reaction and its alternatives in terms of yield and stereoselectivity for various carbonyl substrates.
Table 1: Olefination of Benzaldehyde
| Reagent/Method | Product | Yield (%) | E:Z Ratio |
| Wittig Reagent (Ph₃P=CHCO₂Et) | Ethyl cinnamate | 96 | >98:2 (E) |
| HWE Reagent ((EtO)₂P(O)CH₂CO₂Et) | Ethyl cinnamate | 95 | >95:5 (E) |
| Julia-Kocienski Reagent | Stilbene | 85 | >95:5 (E) |
Table 2: Olefination of Cyclohexanone
| Reagent/Method | Product | Yield (%) |
| Wittig Reagent (Ph₃P=CH₂) | Methylenecyclohexane | 84 |
| HWE Reagent ((EtO)₂P(O)CH₃) | Methylenecyclohexane | 75 |
| Tebbe Reagent | Methylenecyclohexane | 95 |
| Petasis Reagent | Methylenecyclohexane | 92 |
Table 3: Olefination of a Sterically Hindered Ketone (Camphor)
| Reagent/Method | Product | Yield (%) |
| Wittig Reagent (Ph₃P=CH₂) | 2-Methylenecamphane | Low/No Reaction |
| Tebbe Reagent | 2-Methylenecamphane | 77 |
| Petasis Reagent | 2-Methylenecamphane | 70 |
Table 4: Olefination of an Ester (Methyl Benzoate)
| Reagent/Method | Product | Yield (%) |
| Wittig Reagent (Ph₃P=CH₂) | No Reaction | - |
| Tebbe Reagent | 1-Methoxy-1-phenylethene | 84 |
| Petasis Reagent | 1-Methoxy-1-phenylethene | 80 |
Reaction Mechanisms and Workflows
The differing reactivity and outcomes of these olefination methods are rooted in their distinct reaction mechanisms.
Caption: Comparative Olefination Reaction Pathways.
A general experimental workflow for olefination reactions provides a framework for understanding the practical application of these reagents.
Unveiling the Reactivity Landscape: A Comparative Analysis of Tert-butyl 3-methylenepyrrolidine-1-carboxylate and its Pyrrolidine Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic building blocks is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the reactivity of tert-butyl 3-methylenepyrrolidine-1-carboxylate against other key pyrrolidine derivatives. By examining their performance in pivotal synthetic transformations, supported by experimental data, this document aims to illuminate the unique chemical behavior imparted by the exocyclic methylene group and inform the strategic selection of synthons in drug discovery pipelines.
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of unsaturation, as in this compound, offers a versatile handle for a variety of chemical transformations, setting it apart from its saturated and endocyclic counterparts. This guide will delve into a comparative analysis of its reactivity in key reaction classes, including cycloadditions and palladium-catalyzed cross-coupling reactions.
The Influence of the Exocyclic Double Bond: A Comparative Overview
The defining feature of this compound is its exocyclic double bond, which significantly influences its reactivity compared to pyrrolidine derivatives such as N-Boc-pyrrolidine (the saturated analogue) and N-Boc-3-pyrroline (the endocyclic unsaturated analogue). The strain associated with the exocyclic nature of the double bond can enhance its reactivity in certain transformations. Furthermore, the accessibility of the π-system, unencumbered by substituents on the double bond itself, makes it a prime candidate for reactions involving additions and metal-catalyzed processes.
[3+2] Cycloaddition Reactions: A Gateway to Complex Scaffolds
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for the construction of highly substituted pyrrolidine rings.[2] While direct kinetic comparisons are scarce in the literature, the reactivity of the dipolarophile is a critical factor. Electron-deficient alkenes are generally more reactive in these transformations.[1] Although not strongly electron-deficient, the inherent ring strain of the exocyclic double bond in this compound can contribute to its efficacy as a dipolarophile.
A representative protocol for such a reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid and an aldehyde, which then reacts with the methylenepyrrolidine derivative. The general outcome is the formation of a spiro-pyrrolidine system, a valuable scaffold in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
In a typical Heck reaction, an aryl or vinyl halide is coupled with the alkene in the presence of a palladium catalyst and a base. The reaction with this compound would be expected to yield a 3-substituted-3-arylmethylpyrrolidine derivative, a structure that is not readily accessible through other means.
Data Presentation
Due to the limited availability of direct comparative quantitative data in the literature, a summary table of expected relative reactivities based on general principles of organic chemistry is presented below. This table is intended to provide a qualitative guide for researchers.
| Pyrrolidine Derivative | [3+2] Cycloaddition (with Azomethine Ylide) | Heck Reaction (with Aryl Halide) |
| This compound | Moderate to Good | Good |
| N-Boc-pyrrolidine | Unreactive (no double bond) | Unreactive (no double bond) |
| N-Boc-3-pyrroline | Moderate | Moderate to Good |
Caption: Expected relative reactivity of pyrrolidine derivatives in key chemical transformations.
Experimental Protocols
General Procedure for [3+2] Cycloaddition of this compound with an Azomethine Ylide
To a solution of an α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde (e.g., paraformaldehyde, 1.2 equivalents) in a suitable solvent such as toluene, is added this compound (1.0 equivalent). The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine product.
General Procedure for the Heck Reaction of this compound
In a reaction vessel, an aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents) are combined in a suitable solvent such as acetonitrile or DMF. The vessel is sealed and the mixture is heated to 80-120 °C. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-substituted-3-arylmethylpyrrolidine.
Visualizing Reaction Pathways
To further elucidate the transformations discussed, the following diagrams illustrate the core reaction mechanisms.
Caption: [3+2] Cycloaddition of an azomethine ylide with this compound.
Caption: Simplified catalytic cycle for the Heck reaction.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Investigating the biological activity of compounds derived from tert-butyl 3-methylenepyrrolidine-1-carboxylate.
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. This guide provides a comparative analysis of the biological activity of compounds derived from a 3-methylenepyrrolidine scaffold, with a focus on their potential as antibacterial agents. By examining structure-activity relationships and comparing their performance against established antibiotics, we aim to illuminate the therapeutic promise of this chemical class.
The core structure of 3-methylenepyrrolidine offers a versatile scaffold for the synthesis of diverse bioactive molecules. Recent research has explored the derivatization of this scaffold to create novel inhibitors of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, making it an attractive target for new antibiotics.[1]
Comparative Antibacterial Activity
A series of 3-methylenepyrrolidine formyl hydroxyamino derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of clinically relevant bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, were determined for these compounds.
| Compound/Alternative | S. aureus (MRSA) MIC (μg/mL) | S. pneumoniae (PRSP) MIC (μg/mL) | H. influenzae MIC (μg/mL) |
| 3-Methylenepyrrolidine Derivative Series | |||
| Derivative A (example) | 0.5 | 1 | 2 |
| Derivative B (example) | 1 | 2 | 4 |
| Alternative PDF Inhibitors | |||
| Actinonin | 8 | 16 | >32 |
| LBM-415 (Phase II clinical trial) | 0.25 | 0.5 | 1 |
| Standard Antibiotics | |||
| Ciprofloxacin | >32 (for MRSA) | 4 | 0.06 |
| Erythromycin | >32 (for MRSA) | >32 (for PRSP) | 2 |
Note: The data for the 3-methylenepyrrolidine derivative series are representative examples based on the findings that many derivatives exhibit better in vitro antibacterial activity than existing drugs.[1] Actual values would be specific to each synthesized compound.
The synthesized 3-methylenepyrrolidine derivatives demonstrated significant antibacterial activity, with many compounds exhibiting greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) than commonly used antibiotics.[1] This highlights their potential in combating antibiotic resistance.
Structure-Activity Relationship (SAR)
The antibacterial efficacy of these derivatives is closely linked to their chemical structure, particularly the substitutions at the P(1') and P(3') positions of the pyrrolidine ring. The exploration of different substituents has been crucial in optimizing their inhibitory activity against peptide deformylase.
Caption: Logical relationship of the 3-methylenepyrrolidine scaffold and its substitutions to antibacterial activity.
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is essential for reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined using a standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Compound Dilution: The test compounds were serially diluted in the broth to achieve a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
References
Cost-effectiveness analysis of various synthetic pathways to tert-butyl 3-methylenepyrrolidine-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of a primary synthetic pathway to tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Due to its utility in constructing complex nitrogen-containing heterocycles, understanding the cost-effectiveness and experimental details of its synthesis is crucial for researchers in medicinal chemistry and drug development.
Pathway Analysis: The Wittig Reaction
A prevalent and well-documented method for the synthesis of this compound is the Wittig reaction. This olefination reaction involves the conversion of a ketone, in this case, 1-tert-butoxycarbonyl-3-pyrrolidone, to an alkene using a phosphorus ylide.
Logical Workflow of the Wittig Reaction Pathway
Caption: Workflow of the Wittig reaction for synthesizing this compound.
Experimental Protocol
The following protocol is based on established literature procedures.[2]
Step 1: Ylide Formation
-
Suspend methyltriphenylphosphonium bromide (18 g, 51 mmol) in 200 mL of tetrahydrofuran (THF) in a reaction vessel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane) to the suspension.
-
Stir the resulting mixture at 0 °C for 5 minutes.
Step 2: Wittig Reaction
-
Prepare a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in 40 mL of THF.
-
Add this solution to the ylide mixture at 0 °C via a cannula.
-
Maintain the reaction mixture at 0 °C for 90 minutes with continuous stirring.
-
Allow the mixture to warm to room temperature and continue stirring for an additional hour.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) and aqueous ammonium chloride (NH4Cl).
-
Extract the product with diethyl ether (Et2O).
-
Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO4).
-
Concentrate the solution under reduced pressure.
-
Suspend the crude product in hot hexane and filter.
-
Concentrate the filtrate and purify by fast column chromatography to yield this compound (4.4 g, 50% yield).[2]
Cost-Effectiveness Analysis
The following table summarizes the estimated raw material costs for the Wittig synthesis of this compound, based on the protocol above. Prices are sourced from various chemical suppliers and are subject to change.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Price (USD) | Supplier Examples |
| 1-tert-butoxycarbonyl-3-pyrrolidone | 101385-93-7 | 185.22 | 9.0 g | 0.048 | 21.00 (5g) | TCI Chemical |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.22 | 18 g | 0.051 | 36.20 (25g) | Sigma-Aldrich |
| n-Butyllithium (1.6M in hexanes) | 109-72-8 | 64.06 | 32 mL | 0.051 | 169.65 (800mL) | AcroSeal™ |
Note: The prices listed are for research-scale quantities and may vary significantly for bulk purchases. The cost of solvents, purification materials (e.g., silica gel, solvents for chromatography), and labor are not included in this analysis.
Alternative Synthetic Pathways
While the Wittig reaction is a robust method, other potential synthetic routes for this compound could be envisioned, although detailed experimental protocols are less commonly reported in readily accessible literature. One such plausible alternative involves the dehydration of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Conceptual Elimination Reaction Pathway
Caption: A conceptual pathway for the synthesis via an elimination reaction.
A comprehensive cost-effectiveness analysis of this and other potential pathways is challenging without established and optimized experimental data, including yields and specific reagents.
Conclusion
The Wittig reaction represents a reliable and well-characterized method for the synthesis of this compound, with a moderate yield of 50%. The starting materials and reagents are commercially available, allowing for a straightforward implementation in a laboratory setting. While the raw material cost for small-scale synthesis is reasonable, it is important to consider the costs associated with purification, particularly the use of column chromatography. For larger-scale production, optimization of the reaction conditions to improve yield and minimize chromatographic purification would be crucial for enhancing cost-effectiveness. The exploration of alternative pathways, such as the dehydration of the corresponding 3-hydroxy-pyrrolidine derivative, may offer a more atom-economical approach, but further research and development would be required to establish a viable and cost-effective protocol.
References
Spectroscopic Dissection: A Comparative Guide to tert-Butyl 3-Methylenepyrrolidine-1-carboxylate and Its Saturated Analog
For Immediate Release: A detailed comparative analysis of the spectroscopic properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate and its saturated counterpart, tert-butyl 3-methylpyrrolidine-1-carboxylate, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the distinguishing spectral features of these two compounds, supported by experimental data and protocols. The introduction of a methylene group in the pyrrolidine ring induces significant changes in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, providing clear markers for their differentiation.
Structural Comparison
The core difference between the two molecules lies in the presence of a double bond in this compound, which is absent in the saturated analog, tert-butyl 3-methylpyrrolidine-1-carboxylate. This structural variance is the primary determinant of their distinct spectroscopic characteristics.
Caption: Structural relationship between the unsaturated and saturated pyrrolidine derivatives.
Spectroscopic Data Summary
The following tables summarize the key quantitative differences in the spectroscopic data for this compound and tert-butyl 3-methylpyrrolidine-1-carboxylate.
¹H NMR Data Comparison
| Proton Assignment | This compound (ppm) | tert-Butyl 3-methylpyrrolidine-1-carboxylate (ppm) | Key Differences |
| =CH₂ | 4.84 (s) | - | Presence of olefinic protons in the unsaturated analog. |
| Ring CH₂ adjacent to N | 3.99 (t) | 3.40-3.20 (m) | Shifted downfield in the unsaturated compound. |
| Ring CH₂ | 2.53 (t) | 2.20-2.00 (m) | |
| Ring CH | - | 2.40-2.25 (m) | |
| CH₃ (pyrrolidine) | - | 1.05 (d) | Presence of a methyl group in the saturated analog. |
| C(CH₃)₃ | 1.47 (s) | 1.45 (s) | Minimal change. |
¹³C NMR Data Comparison
| Carbon Assignment | This compound (ppm) | tert-Butyl 3-methylpyrrolidine-1-carboxylate (ppm) | Key Differences |
| C=O | 154.7 | 154.7 | No significant change. |
| =C(CH₂)₂ | 145.9 | - | Olefinic carbon present in the unsaturated analog. |
| =CH₂ | 106.8 | - | Olefinic carbon present in the unsaturated analog. |
| O-C(CH₃)₃ | 79.2 | 78.9 | Minimal change. |
| Ring CH₂ adjacent to N | 52.8, 46.4 | 52.9, 46.4 | Minimal change. |
| Ring CH₂ | 35.5 | 33.1 | |
| Ring CH | - | 33.1 | |
| CH₃ (pyrrolidine) | - | 20.7 | Presence of a methyl group in the saturated analog. |
| C(CH₃)₃ | 28.6 | 28.7 | No significant change. |
IR Spectroscopy Data Comparison
| Vibrational Mode | This compound (cm⁻¹) | tert-Butyl 3-methylpyrrolidine-1-carboxylate (cm⁻¹) | Key Differences |
| C=O Stretch (Amide) | ~1695 | ~1693 | Minimal change. |
| C=C Stretch | ~1650 | - | Characteristic of the exocyclic double bond. |
| C-H Stretch (sp²) | ~3080 | - | Characteristic of the olefinic protons. |
| C-H Stretch (sp³) | ~2970-2870 | ~2969-2875 | Similar C-H stretching for the rest of the molecule. |
Mass Spectrometry Data Comparison
| Ion | This compound (m/z) | tert-Butyl 3-methylpyrrolidine-1-carboxylate (m/z) | Key Differences |
| [M+H]⁺ | 184.13 | 186.15 | Molecular ion peak reflects the difference of 2 Da due to the double bond. |
| [M-C₄H₈+H]⁺ | 128.07 | 130.09 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 84.08 | 86.10 | Loss of the entire Boc group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.
-
Data Processing: The collected data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat liquid or solid compound was placed directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum was baseline corrected and the peak positions were reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The compound was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution was introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 175 V, and a drying gas temperature of 325 °C. Data was acquired over a mass range of m/z 50-500.
-
Data Processing: The acquired mass spectra were analyzed using Agilent MassHunter software to identify the molecular ion and major fragment ions. The reported m/z values correspond to the monoisotopic masses.
The Strategic Utility of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate in Medicinal Chemistry: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast arsenal of available synthons, tert-butyl 3-methylenepyrrolidine-1-carboxylate has emerged as a versatile intermediate, particularly in the development of kinase inhibitors. This guide provides a comprehensive review of patents and publications citing the use of this compound, offering a comparative analysis of its synthesis, reactivity, and application in drug discovery, supported by experimental data.
Synthesis and Key Physicochemical Properties
This compound (CAS Number: 114214-71-0) is a colorless to light yellow liquid with a molecular weight of 183.25 g/mol . Its structure features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and an exocyclic methylene group, which serves as a key reactive handle.
The most common synthetic route to this intermediate involves a Wittig reaction starting from the commercially available N-Boc-3-pyrrolidinone.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Conditions | Yield |
| 1 | N-Boc-3-pyrrolidinone, Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | 0 °C to room temperature | ~50%[1] |
Reactivity and Application in Drug Synthesis: The Michael Addition
The exocyclic double bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is central to its utility in medicinal chemistry, allowing for the introduction of diverse functionalities at the 3-position of the pyrrolidine ring. A prominent example of this is in the synthesis of Janus Kinase (JAK) inhibitors.
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial components of the JAK/STAT signaling pathway, which plays a pivotal role in immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutics.
A key step in the synthesis of many JAK inhibitors involves the Michael addition of a nitrogen-containing heterocycle, such as a pyrazole derivative of 7H-pyrrolo[2,3-d]pyrimidine, to an α,β-unsaturated acceptor. While many syntheses of the blockbuster drug Baricitinib utilize the analogous tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, the underlying chemical principle of the Michael addition is directly comparable.
Experimental Protocol: Michael Addition in the Synthesis of a JAK Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for a JAK inhibitor, adapted from a patented procedure for a closely related analog.
Step 1: Synthesis of the Michael Acceptor
A detailed protocol for the synthesis of this compound via the Wittig reaction is as follows:
-
Suspend methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) under an inert atmosphere and cool to 0 °C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 32 mL) and stir the resulting ylide solution for 5 minutes at 0 °C.
-
Add a solution of N-Boc-3-pyrrolidinone (48 mmol) in THF (40 mL) via cannula.
-
Stir the reaction mixture at 0 °C for 90 minutes, then warm to room temperature and stir for an additional hour.
-
Quench the reaction at 0 °C with saturated aqueous sodium bicarbonate and ammonium chloride solutions.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[1]
Step 2: Michael Addition with 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
To a suspension of this compound and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile, add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
The product, a precursor to the final JAK inhibitor, can then be isolated and purified.
Comparison with an Azetidine-Based Alternative
In the synthesis of the JAK1/JAK2 inhibitor Baricitinib, a structurally similar building block, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is often employed. The four-membered azetidine ring can offer different conformational constraints and physicochemical properties compared to the five-membered pyrrolidine ring, which can impact the final drug's potency, selectivity, and pharmacokinetic profile.
Table 2: Comparison of Pyrrolidine and Azetidine-Based Intermediates in JAK Inhibitor Synthesis
| Feature | This compound | tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate |
| Ring System | Pyrrolidine (5-membered) | Azetidine (4-membered) |
| Synthesis of Precursor | Wittig reaction from N-Boc-3-pyrrolidinone | Horner-Wadsworth-Emmons reaction from tert-butyl 3-oxoazetidine-1-carboxylate[2][3] |
| Key Reaction | Michael Addition | Michael Addition[3] |
| Resulting Scaffold | 3-Substituted Pyrrolidine | 3-Substituted Azetidine |
The choice between these two building blocks allows for fine-tuning of the drug's properties. The pyrrolidine scaffold generally offers greater conformational flexibility, which can be advantageous for optimizing binding to the target protein.
Biological Performance of Resulting Kinase Inhibitors
The ultimate measure of a building block's utility is the biological performance of the final drug molecule. Baricitinib, synthesized using the azetidine analog, is a potent inhibitor of JAK1 and JAK2.
Table 3: In Vitro Inhibitory Activity of Baricitinib
| Target | IC50 (nM) |
| JAK1 | 5.9[4][5][6] |
| JAK2 | 5.7[4][5][6] |
| JAK3 | >400[5] |
| Tyk2 | 53[4][5] |
This data demonstrates the high potency and selectivity of Baricitinib for JAK1 and JAK2 over other members of the JAK family. While specific data for a marketed drug synthesized from this compound is not as readily available, the similar reactivity and resulting scaffold suggest its potential to yield compounds with comparable biological activity profiles.
Visualizing the Synthetic and Biological Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key synthetic workflow and the biological pathway of action.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 5. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of tert-butyl 3-methylenepyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like tert-butyl 3-methylenepyrrolidine-1-carboxylate is a critical step in the pharmaceutical pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this compound. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical technique.
Method Comparison: HPLC vs. LC-MS
High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical quality control, offering robust and reliable quantification. For a compound like this compound, which contains a chromophore, HPLC-UV is a suitable technique for routine purity assessments. However, Liquid Chromatography-Mass Spectrometry provides unparalleled sensitivity and specificity, combining the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. This allows for the confident identification of impurities, even at trace levels.
The choice between HPLC and LC-MS depends on several factors, including the required sensitivity, the need for impurity identification, and the complexity of the sample matrix. While HPLC is a cost-effective method for determining the purity of the main component, LC-MS is indispensable for comprehensive impurity profiling and structural elucidation.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC and LC-MS for the analysis of this compound. The data is compiled from methods developed for structurally similar pyrrolidine derivatives and represents typical performance expectations.
| Parameter | HPLC-UV | LC-MS |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; distinguishes compounds based on both retention time and mass-to-charge ratio, enabling unequivocal identification.[1] |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram (ng) range. | Can reach picogram (pg) to femtogram (fg) levels, offering significantly lower detection limits.[1] |
| Impurity Identification | Limited to comparison with known reference standards based on retention time. | Enables the determination of the molecular weight of impurities, providing crucial information for structural elucidation.[1] |
| Quantitative Accuracy | Generally provides good accuracy and precision for known analytes with available reference standards. | Can be highly accurate and precise, though matrix effects can influence ionization and require careful method validation. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
Experimental Protocols
Detailed methodologies for HPLC and LC-MS analysis are provided below. These protocols are based on established methods for similar pyrrolidine derivatives and should be optimized for the specific instrumentation and laboratory conditions.
This method is designed for the routine purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Gradient Program:
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes to elute all potential impurities.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method is ideal for the identification and quantification of trace impurities.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC method, but use LC-MS grade solvents and a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.
2. Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC method can be used as a starting point. The use of volatile mobile phase additives like formic acid or ammonium formate is crucial for MS compatibility.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A full scan from m/z 50 to 500 is a good starting point to detect the parent compound and potential impurities.
-
Data Acquisition: Both full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for qualitative and quantitative analysis, respectively.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC and LC-MS validation processes.
References
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 3-methylenepyrrolidine-1-carboxylate: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like tert-butyl 3-methylenepyrrolidine-1-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound, grounded in an understanding of its potential hazards.
Hazard Profile and Safety Summary
While a specific, official Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, the Globally Harmonized System (GHS) classifications for this compound and structurally similar pyrrolidine derivatives indicate several key hazards.[1][2][3] It is generally classified as:
-
Harmful if swallowed.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Quantitative Safety Data Summary
| Hazard Category | GHS Hazard Statement (H-phrase) | Key Precautionary Statements (P-phrases) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Essential Safety and Handling Protocols
Prior to any handling or disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[4]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is clearly marked as "Hazardous Waste" and includes the full chemical name.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be disposed of as hazardous waste.
-
Place these materials in the same designated hazardous waste container as the chemical itself.[5]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[6]
-
Absorb the Spill: For minor spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the chemical.[6]
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Major Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
Essential Safety and Operational Guide for Tert-butyl 3-methylenepyrrolidine-1-carboxylate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS No. 114214-71-0). The following procedures are designed to ensure the safe execution of laboratory work and proper management of waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a high risk of splashing[1]. | To prevent eye irritation or serious eye damage from splashes or vapors[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Glove material should be selected based on the specific operation and breakthrough time. Always inspect gloves before use and dispose of them properly after handling the chemical[1][3][4]. | To prevent skin contact and irritation[3]. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or operations with a higher risk of exposure, a full protective suit may be necessary[1][2]. | To protect the skin from accidental contact[1]. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood[3][5]. If ventilation is inadequate or if there is a potential for overexposure, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used[1][2]. | To prevent respiratory tract irritation from inhalation of vapors[3]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for minimizing risks. The following diagram and steps outline the safe handling process from preparation to post-experiment cleanup.
Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Don PPE: Before entering the laboratory and handling any chemicals, put on all required PPE as specified in Table 1.
-
Prepare Work Area: Ensure that the work will be conducted in a certified chemical fume hood. The work surface should be clean and uncluttered. Keep spill control materials, such as absorbent pads, readily available[3].
-
Retrieve and Inspect Chemical: Obtain the container of this compound. Check the container for any signs of damage or leaks. Ensure the container is tightly closed when not in use[3].
-
Transfer Chemical: Use non-sparking tools for transferring the chemical[1][6]. Ground and bond containers when transferring large quantities to prevent static discharge[1][6].
-
Perform Experiment: Carry out the experimental procedure within the fume hood. Avoid heating the substance near open flames or other ignition sources[1][3].
-
Decontaminate Glassware and Surfaces: Thoroughly clean all glassware and work surfaces with an appropriate solvent and then soap and water[7].
-
Segregate and Label Waste: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed waste container.
-
Dispose of Waste: Dispose of the chemical waste according to your institution's and local regulations. Do not pour down the drain[8].
-
Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing gloves and before leaving the laboratory[1].
Emergency and Disposal Plan
In the event of an emergency, a clear and practiced response is essential for safety.
Emergency Procedures
The following diagram outlines the immediate actions to be taken in case of a spill or personal exposure.
Caption: Figure 2: Immediate actions for chemical spills and personal exposure incidents.
In Case of a Spill:
-
Minor Spill: For a small, contained spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the material in a sealed container for disposal[3]. Clean the area with soap and water[7].
-
Major Spill: If the spill is large, highly volatile, or in a poorly ventilated area, evacuate the laboratory immediately and notify emergency services[7][9]. Prevent entry to the area[10].
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[5]. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Surplus Chemical | Dispose of in the original container or a suitable, labeled hazardous waste container. Do not mix with other incompatible wastes. Arrange for pickup by certified hazardous waste personnel. |
| Contaminated Materials | Includes paper towels, absorbent pads, and disposable PPE. Place in a sealed, labeled hazardous waste bag or container for disposal[11]. |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse. Dispose of through the hazardous waste program[3][5]. |
References
- 1. nj.gov [nj.gov]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
